N-Boc-Cyclopentylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-cyclopentylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQHSIXSBOBXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406859 | |
| Record name | tert-Butyl cyclopentylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153789-22-1 | |
| Record name | tert-Butyl cyclopentylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Boc-cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Boc-cyclopentylamine, a valuable intermediate in organic synthesis, particularly in the development of novel therapeutics. The primary and most efficient method for this synthesis involves the protection of the primary amine group of cyclopentylamine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting cyclopentylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Core Synthesis Pathway: N-tert-Butoxycarbonylation
The protection of amines with a Boc group is a fundamental transformation in organic chemistry, valued for the stability of the resulting carbamate under various conditions and its facile removal under acidic conditions. The reaction between cyclopentylamine and Boc anhydride proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the N-Boc protected product and the release of tert-butanol and carbon dioxide as byproducts.
Experimental Protocols
Several protocols can be employed for the N-Boc protection of amines, with variations in solvent, base, and reaction temperature. Below are two detailed, representative experimental procedures adapted for the synthesis of this compound.
Protocol 1: Standard Aqueous/Organic Biphasic Conditions
This is a widely used and robust method for the Boc protection of primary and secondary amines.
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane or THF.
-
Add an aqueous solution of a base, typically sodium bicarbonate or sodium hydroxide (1.5-2.0 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.05-1.2 equivalents) in the same organic solvent dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Protocol 2: Anhydrous Conditions
This method is suitable for substrates that may be sensitive to water or when a homogenous reaction mixture is preferred.
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1.0 equivalent) in an anhydrous solvent like dichloromethane or THF.
-
Add a tertiary amine base such as triethylamine or DIPEA (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.05-1.2 equivalents), either as a solid in portions or as a solution in the anhydrous solvent, dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography if required.
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data for the synthesis of this compound, allowing for easy comparison of the key reaction parameters.
| Parameter | Protocol 1 (Biphasic) | Protocol 2 (Anhydrous) |
| Cyclopentylamine (equiv.) | 1.0 | 1.0 |
| Boc₂O (equiv.) | 1.05 - 1.2 | 1.05 - 1.2 |
| Base | NaHCO₃ or NaOH | Triethylamine or DIPEA |
| Base (equiv.) | 1.5 - 2.0 | 1.5 |
| Solvent | Dichloromethane/Water or THF/Water | Anhydrous Dichloromethane or THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 12 hours |
| Typical Yield | > 90% | > 90% |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound using the standard protocol involving Boc anhydride.
Caption: General workflow for this compound synthesis.
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-cyclopentylamine (tert-butyl cyclopentylcarbamate), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its structural and physical characteristics, experimental protocols for their determination, and essential safety and handling information.
Core Physicochemical Data
This compound, with the CAS Number 153789-22-1, is the N-tert-butoxycarbonyl (Boc) protected form of cyclopentylamine. The Boc group serves as a crucial protecting group for the amine functionality, rendering it stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions.[1] This stability is essential in multi-step syntheses where the amine's nucleophilicity needs to be masked.
Structural and General Properties
The fundamental properties of this compound are summarized below. While extensive experimental data for this specific compound is not widely published, properties can be inferred from its constituent parts: the cyclopentyl ring and the N-Boc protecting group.
| Property | Value | Source/Reference |
| IUPAC Name | tert-butyl N-cyclopentylcarbamate | N/A |
| CAS Number | 153789-22-1 | [2][3] |
| Molecular Formula | C₁₀H₁₉NO₂ | [3] |
| Molecular Weight | 185.26 g/mol | [3] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |
Physical and Chemical Properties
| Property | Value | Notes and Comparative Data |
| Melting Point | Data not available | The related compound tert-butyl carbamate has a melting point of 105-108 °C. The parent amine, cyclopentylamine, has a melting point of -85 °C.[4][5] |
| Boiling Point | Data not available | The parent amine, cyclopentylamine, has a boiling point of 106-108 °C. Protection with the Boc group will significantly increase the boiling point. |
| Density | Data not available | The parent amine, cyclopentylamine, has a density of 0.863 g/mL at 25 °C.[4] |
| pKa | Data not available | The pKa of the N-H proton on a carbamate is generally high. For the ionizable cyclic carbamate DMP 266, the pKa was determined to be around 10.1-10.2.[2][6] |
| Solubility | The presence of the bulky, nonpolar Boc group and the cyclopentyl ring suggests good solubility in lipophilic organic solvents.[7] It is expected to be soluble in solvents like Dichloromethane (DCM), Chloroform, Methanol, and Dimethyl Sulfoxide (DMSO).[4][8] The parent amine is miscible with water.[9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region around δ 1.4-1.5 ppm.[9][10][11] The protons on the cyclopentyl ring will appear as multiplets, and the N-H proton will be a broad singlet.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate around 155 ppm.[10] Signals for the cyclopentyl ring carbons and the methyl carbons of the Boc group will also be present.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions characteristic of the carbamate functional group. Key expected peaks include:
-
N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the carbamate carbonyl group.[12]
-
C-O Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.[12]
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to exhibit fragmentation patterns characteristic of Boc-protected amines. Common fragmentation pathways include the loss of isobutylene (M-56) or the loss of the entire tert-butoxycarbonyl group.[13][14] The molecular ion peak [M]⁺ at m/z = 185.26 may be observed, depending on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound.
General Synthesis: N-Boc Protection of Cyclopentylamine
This protocol describes a general procedure for the N-Boc protection of cyclopentylamine using di-tert-butyl dicarbonate (Boc₂O).[7]
-
Dissolution: Dissolve cyclopentylamine (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a water/acetone mixture in a round-bottom flask.[6]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol). If necessary, a base like triethylamine (TEA) or sodium bicarbonate can be added to neutralize the acid byproduct.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate. Wash the solution sequentially with a mild acid (e.g., 1 M HCl if a base was used), saturated aqueous NaHCO₃, and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify the crude this compound by column chromatography on silica gel if necessary.[6]
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Sample Preparation
NMR Spectroscopy [2]
-
Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton wool plug to filter out any particulates, transfer the solution into a clean 5 mm NMR tube.[15]
-
Ensure the sample depth in the tube is approximately 4 cm.[15]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.
FTIR Spectroscopy (ATR Method for Liquids) [3]
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Place a single drop of the neat liquid this compound directly onto the center of the ATR crystal.
-
Acquire the background spectrum (of the clean, empty crystal) if not already done.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) [16]
-
Prepare a dilute solution of this compound (approx. 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
Ensure the sample is free from any particulate matter by filtering if necessary.
-
Transfer the solution to a 1.5 mL glass GC autosampler vial.
-
Cap the vial and place it in the autosampler tray of the GC-MS instrument.
-
Set the appropriate GC method (injection temperature, column temperature program) and MS parameters (scan range, ionization mode) for analysis.
Reactivity, Stability, and Handling
Chemical Reactivity and Stability
-
Stability: The Boc group is stable to a wide range of nucleophiles and bases, making this compound a robust intermediate.[17] It is, however, labile under acidic conditions.
-
Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, regenerating the free cyclopentylamine.[17]
-
Reactivity: The N-H proton of the carbamate is weakly acidic and can be deprotonated by strong bases. The protected amine is unreactive as a nucleophile.
Caption: Reactivity pathways of this compound under acidic and basic conditions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling carbamates and amine derivatives should be followed. The hazard profile may be inferred from related compounds.[3][18]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. Seek medical attention if irritation occurs.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[18]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. reddit.com [reddit.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. tcichemicals.com [tcichemicals.com]
N-Boc-Cyclopentylamine: A Technical Guide for Researchers
IUPAC Name: tert-butyl N-cyclopentylcarbamate CAS Number: 153789-22-1
This technical guide provides an in-depth overview of N-Boc-cyclopentylamine, a key building block in contemporary organic synthesis and medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.
Chemical Structure and Properties
This compound is a carbamate-protected amine. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the cyclopentylamine moiety, enabling selective chemical transformations at other positions of a molecule. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.
Structure:

Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₂ | [1] |
| Molecular Weight | 185.26 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 79-83 °C | |
| Boiling Point | 118-120 °C (at 10 mmHg) | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. The following data provides a reference for its characterization.
Table 2: Spectroscopic Data Summary
| Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.55 (br s, 1H, NH), 3.90 (m, 1H, CH-N), 1.95-1.85 (m, 2H), 1.70-1.50 (m, 4H), 1.44 (s, 9H, C(CH₃)₃), 1.40-1.30 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 155.3 (C=O), 79.0 (C(CH₃)₃), 52.9 (CH-N), 33.3 (2C), 28.4 (3C, C(CH₃)₃), 23.8 (2C) |
| IR (KBr, cm⁻¹) | 3325 (N-H stretch), 2965, 2870 (C-H stretch), 1685 (C=O stretch, carbamate), 1520 (N-H bend) |
| Mass Spectrometry (EI) | m/z (%): 185 ([M]⁺, <1), 130 ([M-C₄H₉]⁺, 5), 112 (10), 86 (100), 57 ([C₄H₉]⁺, 80) |
Synthesis of this compound
The standard and most efficient method for the synthesis of this compound is the reaction of cyclopentylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol:
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclopentylamine (1.0 equivalent) in dichloromethane or THF.
-
Add triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate to the reaction mixture.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a white solid.
Caption: General workflow for the synthesis of this compound.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The cyclopentyl group can provide a desirable vector into solvent-exposed regions of the kinase active site, while the protected amine allows for sequential and controlled introduction of other functionalities.
A common synthetic strategy involves the deprotection of the Boc group to liberate the free amine, which is then coupled with a heterocyclic core, a common scaffold in kinase inhibitors.
Caption: A representative pathway for the synthesis of a kinase inhibitor using this compound.
References
Spectroscopic Data for N-Boc-Cyclopentylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-cyclopentylamine, also known as tert-butyl cyclopentylcarbamate. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents, due to the presence of the versatile tert-butyloxycarbonyl (Boc) protecting group on the cyclopentylamine scaffold. Understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural confirmation.
This document presents a summary of expected and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental methodologies for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This information is critical for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 (broad) | Singlet | 1H | N-H |
| ~3.8 | Multiplet | 1H | CH-N |
| ~1.8-1.9 | Multiplet | 2H | Cyclopentyl CH₂ |
| ~1.5-1.7 | Multiplet | 4H | Cyclopentyl CH₂ |
| 1.45 | Singlet | 9H | C(CH₃)₃ |
| ~1.3-1.4 | Multiplet | 2H | Cyclopentyl CH₂ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C=O (Carbamate) |
| ~79 | C (CH₃)₃ |
| ~53 | C H-N |
| ~33 | Cyclopentyl CH₂ |
| ~24 | Cyclopentyl CH₂ |
| 28.4 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~2960, ~2870 | Strong | C-H Stretch (Aliphatic) |
| ~1685 | Strong | C=O Stretch (Carbamate) |
| ~1520 | Strong | N-H Bend and C-N Stretch |
| ~1170 | Strong | C-O Stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 186 | [M+H]⁺ (Molecular Ion + Proton) |
| 130 | [M+H - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |
| 85 | [Cyclopentylamine+H]⁺ (Loss of Boc group) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of N-Boc protected amines.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a diamond Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of this compound (liquid or solid) directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum. The y-axis is typically presented as percent transmittance.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is commonly used for this type of molecule.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should contain a small amount of an acid (e.g., 0.1% formic acid) to promote protonation and the formation of [M+H]⁺ ions.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can provide additional structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Commercial Availability and Technical Guide for N-Boc-Cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-cyclopentylamine, also known as tert-butyl cyclopentylcarbamate, is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its commercial availability and versatile reactivity make it an important intermediate for the introduction of the cyclopentylamine moiety, a common structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, synthesis, purification, and chemical properties, along with a practical experimental workflow.
Commercial Availability
This compound is readily available from a range of chemical suppliers. It is typically offered in various purities, commonly 97% or higher, and in quantities ranging from grams to kilograms to meet the needs of both academic research and industrial drug development.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |
| Various | 153789-22-1 | C₁₀H₁₉NO₂ | 185.26 g/mol | ≥97% |
Synthesis and Purification
The standard synthesis of this compound involves the protection of the amino group of cyclopentylamine using di-tert-butyl dicarbonate (Boc₂O) or a related Boc-group donor. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclopentylamine (1.0 equivalent) in dichloromethane or tetrahydrofuran.
-
Add triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate to the reaction mixture.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by flash column chromatography on silica gel.
Flash Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.3 for the product. For basic amines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing.[1][2]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial, non-polar eluent or dichloromethane.
-
Load the sample onto the pre-equilibrated silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a colorless oil or a white solid.
-
Physicochemical and Spectroscopic Data
| Property | Value |
| Appearance | Colorless oil or white solid |
| Molecular Weight | 185.26 g/mol |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
Representative Spectroscopic Data:
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | br s | 1H | -NH- | |
| ~1.9 - 1.4 | m | 8H | Cyclopentyl-CH₂ | |
| 1.44 | s | 9H | -C(CH₃)₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| ~155 | C=O (carbamate) | |
| ~79 | -C(CH₃)₃ | |
| ~53 | Cyclopentyl-CH-NH | |
| ~33 | Cyclopentyl-CH₂ | |
| ~24 | Cyclopentyl-CH₂ | |
| 28.4 | -C(CH₃)₃ |
| IR (thin film) | ν (cm⁻¹) | Assignment |
| ~3350 | N-H stretch | |
| ~2960, 2870 | C-H stretch (aliphatic) | |
| ~1685 | C=O stretch (carbamate) |
Experimental Workflow: Application in Synthesis
This compound is a versatile intermediate. The Boc protecting group can be readily removed under acidic conditions to liberate the free amine, which can then undergo a variety of chemical transformations. A common application is the reaction of the deprotected cyclopentylamine with electrophiles to form new carbon-nitrogen bonds.
Deprotection of this compound
Protocol:
-
Dissolve this compound in a suitable solvent such as dichloromethane, ethyl acetate, or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).[3][4]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to obtain the cyclopentylammonium salt.
-
The free amine can be obtained by neutralization with a base.
Example Workflow: Reductive Amination
The following workflow illustrates the deprotection of this compound and subsequent use of the resulting cyclopentylamine in a reductive amination reaction with a model aldehyde.
This guide provides essential technical information for researchers and professionals working with this compound. Its ready commercial availability and straightforward application in synthetic protocols underscore its importance as a valuable building block in the pursuit of novel chemical entities.
References
Navigating the Stability and Storage of N-Boc-cyclopentylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-cyclopentylamine, a key building block in the synthesis of pharmaceuticals and other complex organic molecules, requires careful handling and storage to ensure its integrity and the success of subsequent synthetic steps. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.
Physicochemical Properties and Stability Profile
This compound, also known as tert-butyl cyclopentylcarbamate, possesses a chemical structure that dictates its stability. The pivotal feature is the tert-butoxycarbonyl (Boc) protecting group attached to the cyclopentylamine moiety. The stability of this compound is largely governed by the lability of the Boc group under certain conditions.
General Stability:
The N-Boc group is generally stable under basic and neutral conditions, and it is resistant to many nucleophiles and catalytic hydrogenation. However, it is sensitive to acidic conditions and high temperatures.
Storage Recommendations:
For optimal shelf life, this compound should be stored in a cool, dry, and well-ventilated area. It is advisable to keep the container tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide. While specific shelf-life data under various conditions is not extensively published, proper storage is critical to prevent degradation.
| Parameter | Recommendation |
| Temperature | Store in a cool environment. Refrigeration (2-8 °C) is recommended for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. Keep container tightly closed. |
| Light | Store in a light-resistant container to prevent potential photodegradation. |
| Incompatible Materials | Avoid contact with strong acids, strong oxidizing agents, and acid chlorides. The parent compound, cyclopentylamine, is also incompatible with carbon dioxide.[1] |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for troubleshooting synthetic procedures.
Acid-Catalyzed Hydrolysis
The most significant degradation pathway for this compound is acid-catalyzed hydrolysis. In the presence of strong acids, the Boc group is cleaved, resulting in the formation of cyclopentylamine, isobutylene, and carbon dioxide. This process is initiated by the protonation of the carbonyl oxygen of the carbamate.
Thermal Decomposition
This compound can undergo thermal decomposition at elevated temperatures. Studies on other N-Boc protected amines have shown that thermal deprotection can occur at temperatures ranging from 100 to 150°C.[2] This process likely proceeds through a concerted mechanism to release isobutylene and carbon dioxide, yielding the deprotected cyclopentylamine.
The diagram below illustrates the key factors that can influence the stability of this compound.
References
An In-depth Technical Guide to N-Boc-cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on N-Boc-cyclopentylamine, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed, making it an invaluable tool in multi-step syntheses.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol [1] |
| IUPAC Name | tert-butyl N-cyclopentylcarbamate[1] |
| CAS Number | 153789-22-1[1] |
Synthesis and Characterization
The synthesis of this compound is a standard procedure in organic chemistry, typically involving the protection of the primary amine of cyclopentylamine.
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
Solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve cyclopentylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Analytical Characterization:
Confirmation of the successful synthesis and purity of this compound is typically achieved through various spectroscopic methods.
-
¹H NMR Spectroscopy: The presence of the Boc group is confirmed by a characteristic singlet peak around 1.4 ppm, integrating to nine protons. Protons adjacent to the nitrogen will show a downfield shift upon protection.[3]
-
¹³C NMR Spectroscopy: Key signals confirming the Boc group include a peak for the carbamate carbonyl carbon around 155 ppm and a strong peak for the three equivalent methyl carbons of the tert-butyl group around 28 ppm.[3]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ indicates the presence of the carbamate carbonyl (C=O) stretch.[3]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the protected product can be observed, confirming its molecular weight.[3]
Logical Workflow: Protection and Deprotection Cycle
The utility of this compound in organic synthesis lies in the reversible nature of the Boc protecting group. The following diagram illustrates the typical workflow involving the protection of cyclopentylamine and the subsequent deprotection to reveal the free amine for further reactions.
References
An In-depth Technical Guide to the Boc Protection of Cyclopentylamine
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protection of cyclopentylamine, a fundamental transformation in organic synthesis. The Boc group is a widely utilized protecting group for amines due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[1] This document details the reaction mechanism, experimental workflows, quantitative data, and detailed protocols relevant to the synthesis of tert-butyl cyclopentylcarbamate.
Introduction to Boc Protection
In multi-step organic synthesis, particularly in medicinal chemistry and drug development, the protection of amine functionalities is a critical step.[1] Amines are nucleophilic and basic, properties that can interfere with desired reactions elsewhere in a molecule.[2] The tert-butoxycarbonyl (Boc) group effectively masks these properties by converting the amine into a carbamate.[2][3] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3] The reaction is valued for its reliability, generally high yields, and the mild conditions required for both the protection step and the subsequent deprotection.[3][4]
Reaction Mechanism
The Boc protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[1][5] This leads to the formation of a tetrahedral intermediate.[3][5] The intermediate then collapses, resulting in the N-Boc protected amine. A tert-butyl carbonate leaving group is eliminated, which subsequently decomposes into the thermodynamically stable byproducts carbon dioxide (CO₂) and tert-butanol.[1][6] The evolution of CO₂ gas provides a strong driving force for the reaction.[1] While the reaction can proceed without a base, one is often added to neutralize the protonated amine intermediate and accelerate the reaction.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Theoretical Yield Calculation for the Synthesis of N-Boc-Cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and practical steps involved in calculating the theoretical yield for the synthesis of N-Boc-cyclopentylamine. This compound is a valuable building block in medicinal chemistry and drug development, and a thorough understanding of its synthesis efficiency is crucial for process optimization and scale-up.
Core Concepts in Theoretical Yield Calculation
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants in a chemical reaction, assuming 100% conversion and no loss of product during isolation. The calculation is a fundamental aspect of stoichiometry and relies on the molar relationships between reactants and products as defined by the balanced chemical equation.
The synthesis of this compound is achieved through the protection of the primary amine group of cyclopentylamine using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the corresponding tert-butyl carbamate and byproducts, tert-butanol and carbon dioxide.
The balanced chemical equation for this reaction is:
C₅H₁₁N (Cyclopentylamine) + C₁₀H₁₈O₅ (Di-tert-butyl dicarbonate) → C₁₀H₁₉NO₂ (this compound) + C₄H₁₀O (tert-Butanol) + CO₂ (Carbon Dioxide)
From this equation, it is evident that cyclopentylamine and di-tert-butyl dicarbonate react in a 1:1 molar ratio.
Quantitative Data for Reactants and Product
For accurate theoretical yield calculations, precise data on the physical and chemical properties of the involved substances are essential. The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) |
| Cyclopentylamine | C₅H₁₁N | 85.15[1][2][3][4][5] | 0.863[2][6] |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25[7][8][9][10] | 0.95[8][9][11] |
| This compound | C₁₀H₁₉NO₂ | 185.26[12] | - |
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for the Boc protection of primary amines.[13][14]
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (e.g., 10.0 mmol) in the chosen anhydrous solvent (e.g., 50 mL).
-
Add triethylamine (e.g., 1.1 to 1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (e.g., 1.1 equivalents) in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and continue stirring for a specified period (typically 2-16 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.
-
The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by techniques such as column chromatography or recrystallization, if necessary.
Step-by-Step Theoretical Yield Calculation
The following steps outline the process to calculate the theoretical yield of this compound based on a hypothetical experimental setup derived from the general protocol.
Assumed Starting Materials:
-
Volume of Cyclopentylamine: 1.05 mL
-
Mass of Di-tert-butyl dicarbonate: 2.40 g
Step 1: Calculate the moles of each reactant.
-
Cyclopentylamine:
-
Mass = Volume × Density = 1.05 mL × 0.863 g/mL = 0.906 g
-
Moles = Mass / Molar Mass = 0.906 g / 85.15 g/mol = 0.0106 moles
-
-
Di-tert-butyl dicarbonate:
-
Moles = Mass / Molar Mass = 2.40 g / 218.25 g/mol = 0.0110 moles
-
Step 2: Identify the limiting reactant.
The reaction proceeds in a 1:1 molar ratio. Comparing the moles of each reactant:
-
Moles of Cyclopentylamine: 0.0106 mol
-
Moles of Di-tert-butyl dicarbonate: 0.0110 mol
Since cyclopentylamine is present in a smaller molar amount, it is the limiting reactant . The reaction will cease once all the cyclopentylamine has been consumed.
Step 3: Calculate the theoretical moles of the product.
The moles of the product formed are determined by the moles of the limiting reactant and the stoichiometry of the reaction. In this 1:1 reaction, the moles of this compound produced will be equal to the moles of cyclopentylamine consumed.
-
Theoretical moles of this compound = 0.0106 moles
Step 4: Calculate the theoretical yield in grams.
To convert the theoretical moles of the product to a mass, multiply by its molar mass.
-
Theoretical Yield = Theoretical Moles × Molar Mass of this compound
-
Theoretical Yield = 0.0106 mol × 185.26 g/mol = 1.96 g
Therefore, the theoretical yield of this compound for this specific experimental setup is 1.96 grams.
Visualization of the Calculation Workflow
The logical flow of the theoretical yield calculation can be visualized using the following diagram:
Caption: Workflow for calculating the theoretical yield of this compound.
References
- 1. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Cyclopentylamine - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Cyclopentylamine | 1003-03-8 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]
- 9. thomassci.com [thomassci.com]
- 10. merckindex.rsc.org [merckindex.rsc.org]
- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 12. This compound (153789-22-1) for sale [vulcanchem.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
N-Boc-Cyclopentylamine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for N-Boc-cyclopentylamine (tert-butyl N-cyclopentylcarbamate). The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, and emergency protocols. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting.
Introduction to this compound
Physicochemical and Toxicological Properties
The introduction of the Boc group significantly alters the physicochemical properties of cyclopentylamine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the properties of the parent compound, cyclopentylamine, are well-documented and provide a crucial baseline for understanding the modified compound.
Physical and Chemical Properties of Cyclopentylamine
| Property | Value | Reference |
| CAS Number | 1003-03-8 | [1][2] |
| Molecular Formula | C5H11N | [2] |
| Molecular Weight | 85.15 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Ammoniacal | [3] |
| Boiling Point | 106-108 °C | [2] |
| Melting Point | -85 °C | [2] |
| Flash Point | 17 °C (62.6 °F) | [1] |
| Density | 0.863 g/mL at 25 °C | [2] |
| Vapor Pressure | 26.72 hPa at 20 °C | [4] |
| Water Solubility | Miscible | [2] |
Expected Properties of this compound
The presence of the Boc group is expected to lead to the following changes:
-
Physical State: Likely a solid at room temperature.
-
Boiling Point: Significantly higher than cyclopentylamine.
-
Flash Point: Higher than cyclopentylamine, indicating reduced flammability.
-
Water Solubility: Reduced compared to cyclopentylamine.
-
Toxicity: Expected to be significantly lower than cyclopentylamine due to the decreased reactivity of the amine group.
Hazard Identification and GHS Classification
While a specific GHS classification for this compound is not available, a general hazard assessment can be made based on related compounds. The parent compound, cyclopentylamine, is classified as highly flammable, toxic if swallowed or inhaled, and corrosive, causing severe skin burns and eye damage.[4][5]
The N-Boc protected version is anticipated to have a much milder hazard profile. Based on SDS for other N-Boc protected amines, the primary hazards are likely to be:
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[6]
-
Eye Irritation: May cause serious eye irritation.[6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]
It is crucial to handle this compound with appropriate care, even with its expected reduced toxicity compared to the parent amine.
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is essential for the safe handling and storage of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.[5][7]
-
Dispensing: When weighing or transferring the solid, use appropriate tools (e.g., spatula) to avoid generating dust.
-
Grounding: For larger quantities, take precautionary measures against static discharge.[1][8]
-
Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[4]
Storage
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Environment: Store in a cool, dry, and well-ventilated place.[1][8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1][7] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [1][7] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][4] |
Spill and Leak Procedures
-
Ventilation: Ensure adequate ventilation.
-
Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][8]
-
Personal Protection: Wear appropriate PPE during cleanup.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable environmental regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[1]
Conclusion
While this compound is expected to be significantly less hazardous than its parent compound, cyclopentylamine, it should still be handled with care in a professional laboratory setting. By adhering to the safety precautions, handling procedures, and emergency protocols outlined in this guide, researchers can minimize risks and ensure a safe working environment. The use of appropriate personal protective equipment, proper engineering controls, and good laboratory hygiene are paramount.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Cyclopentylamine | 1003-03-8 [chemicalbook.com]
- 3. microchem.fr [microchem.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cyclopentylamine(1003-03-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols for the Use of N-Boc-Cyclopentylamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide structures is a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as stability against enzymatic degradation, target specificity, and bioavailability.[1][2][3] N-Boc-cyclopentylamine serves as a valuable building block for introducing a cyclopentyl moiety onto a peptide backbone. This modification can impart unique conformational constraints and increase the hydrophobicity of the peptide, potentially leading to improved membrane permeability and metabolic stability. These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and a discussion of the underlying chemical principles.
The tert-butyloxycarbonyl (Boc) protecting group is an acid-labile protecting group widely used for the α-amino group of amino acids in SPPS.[2] The general cycle of Boc-SPPS involves the attachment of the C-terminal amino acid to a solid support, followed by repetitive cycles of Nα-Boc deprotection and coupling of the subsequent Boc-protected amino acid until the desired peptide sequence is assembled.[2]
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively documented in publicly available literature, the following tables provide illustrative data for related processes in Boc-SPPS. This information can serve as a valuable reference for optimizing the incorporation of this compound.
Table 1: Illustrative Boc Deprotection Conditions and Resulting Peptide Purity
| Entry | Deprotection Conditions | Target Peptide Purity (%)* | Notes |
| 1 | 50% TFA in DCM, 5 min | 78 | Incomplete deprotection observed, leading to deletion sequences. |
| 2 | 50% TFA in DCM, 30 min | >95 | Longer deprotection time ensures complete removal of the Boc group. |
| 3 | 4 M HCl in dioxane, 5 min | ~80 | Alternative deprotection agent, similar trend to TFA. |
| 4 | 4 M HCl in dioxane, 30 min | >95 | Sufficient time is crucial for complete deprotection. |
*Data adapted from a study on a model tetrapeptide and may vary depending on the peptide sequence and resin.
Table 2: General Coupling Efficiency of Selected Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Class | Relative Speed | General Purity/Efficiency | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester. |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Widely used and effective reagents. |
| PyBOP | Phosphonium | Fast | High | Good for sterically hindered couplings; byproduct is carcinogenic. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Good | Cost-effective; lower risk of racemization with HOBt. |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. Optimization may be required based on the specific peptide sequence, the resin, and the scale of the synthesis.
Protocol 1: Boc Deprotection
This procedure outlines the removal of the N-terminal Boc group from the peptide-resin.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Shaking vessel
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes in a shaking vessel.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture for 30 minutes at room temperature.[2]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each) to deprotonate the newly formed N-terminal ammonium salt.
-
Wash the resin with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the coupling step.
Protocol 2: Coupling of this compound using HBTU
This protocol describes the coupling of this compound to the deprotected N-terminus of the resin-bound peptide using the common coupling reagent HBTU. Due to the potential steric hindrance of the cyclopentyl group, a powerful activating agent like HBTU is recommended.
Materials:
-
Deprotected peptide-resin
-
This compound
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Shaking vessel
Procedure:
-
Swell the deprotected peptide-resin in DMF (10 mL per gram of resin).
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and HBTU (2-3 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-6 equivalents) to the solution from step 2 and allow it to pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the swollen peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines. A negative Kaiser test indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical transformations involved in the incorporation of this compound in peptide synthesis.
Caption: General workflow for one cycle of this compound incorporation in SPPS.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Signaling pathway for the activation and coupling of this compound.
References
N-Boc-Cyclopentylamine: A Versatile Building Block in Modern Drug Discovery
Introduction
N-Boc-cyclopentylamine has emerged as a valuable building block for medicinal chemists, offering a unique combination of a conformationally restricted cyclopentyl scaffold and a readily functionalizable amino group protected by the tert-butyloxycarbonyl (Boc) group. This strategic combination allows for the precise and controlled introduction of the cyclopentylamine moiety into a wide array of molecular architectures, leading to the discovery and development of novel therapeutic agents across various disease areas. The cyclopentyl group provides a desirable level of lipophilicity and three-dimensional character, often leading to improved metabolic stability and binding affinity, while the Boc protecting group allows for versatile synthetic manipulations before revealing the reactive amine for further derivatization.
This application note provides a comprehensive overview of the utility of this compound in drug discovery, including its application in the synthesis of potent enzyme inhibitors and receptor modulators. Detailed experimental protocols for the synthesis, deprotection, and derivatization of this key building block are provided, along with quantitative biological data for selected cyclopentylamine-containing drug candidates.
Applications in Drug Discovery
The cyclopentylamine scaffold is a prevalent feature in a number of clinically important drugs and investigational agents. Its incorporation can significantly influence the pharmacological profile of a molecule.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is a promising therapeutic target for the treatment of metabolic disorders such as type 2 diabetes and obesity. It is responsible for the intracellular conversion of inactive cortisone to active cortisol. A series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been identified as potent and selective inhibitors of 11β-HSD1.[1][2] The cyclopentyl group in these compounds plays a crucial role in occupying a hydrophobic pocket of the enzyme's active site.
Modulation of Chemokine, Neurokinin, and Serotonin Receptors
Cyclopentylamine derivatives have also been explored as modulators of various G-protein coupled receptors (GPCRs) and transporters, highlighting the versatility of this scaffold.
-
CCR2 Antagonists: The C-C chemokine receptor 2 (CCR2) is implicated in inflammatory and autoimmune diseases. Cyclopentylamine-based compounds have been investigated as CCR2 antagonists, demonstrating the potential of this moiety in designing anti-inflammatory agents.
-
NK1 Receptor Antagonists: The neurokinin-1 (NK1) receptor is a target for antiemetic and antidepressant drugs. The development of cyclopentylamine-containing NK1 receptor antagonists underscores the scaffold's utility in central nervous system (CNS) drug discovery.[2]
-
Serotonin Reuptake Transporter (SERT) Inhibitors: As a key target for antidepressants, inhibitors of SERT that incorporate a cyclopentylamine group have been identified, suggesting a role for this building block in the development of novel treatments for depression and anxiety disorders.[2]
Quantitative Biological Data
The following table summarizes the biological activity of representative drug candidates incorporating the cyclopentylamine moiety.
| Compound Class | Target | Compound Example | IC₅₀ / Kᵢ | Reference |
| 2-(Cyclopentylamino)thiazol-4(5H)-one | 11β-HSD1 | Compound 3h | 0.07 µM | [1] |
| 2-(Cyclopentylamino)thiazol-4(5H)-one | 11β-HSD2 | Compound 3h | >10 µM (42.82% inhibition at 10 µM) | [1] |
| 2-(Cyclopentylamino)thiazol-4(5H)-one | 11β-HSD1 | Compound 3g | 0.18 µM | [1] |
| 2-(Cyclopentylamino)thiazol-4(5H)-one | 11β-HSD1 | Compound 3d | 0.46 µM | [1] |
| Aminocyclopentane Carboxamide | CCR2 | Compound 22 | IC₅₀ = 4 nM (mouse) | [3] |
| Aminocyclopentane Carboxamide | CCR2 | Compound 22 | Kᵢ = 0.7 nM | [3] |
| Aminocyclopentane Carboxamide | CCR5 | Compound 22 | IC₅₀ = 25 nM | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and derivatization of this compound are provided below.
Protocol 1: Synthesis of this compound
This two-step protocol involves the reductive amination of cyclopentanone followed by Boc protection of the resulting cyclopentylamine.
Step 1: Synthesis of Cyclopentylamine via Reductive Amination
-
Materials: Cyclopentanone, Methanolic Ammonia (7N), Raney Nickel, Hydrogen gas, Ethanol, Anhydrous Magnesium Sulfate.
-
Procedure:
-
A solution of cyclopentanone (1 equivalent) in methanolic ammonia (7N, 10 equivalents) is prepared in a high-pressure reactor.
-
Raney Nickel (approximately 10% by weight of cyclopentanone) is added to the solution as a catalyst.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.
-
Upon completion (monitored by GC-MS or TLC), the catalyst is carefully filtered off through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to remove methanol and excess ammonia.
-
The crude cyclopentylamine is obtained and can be used directly in the next step.
-
Step 2: N-Boc Protection of Cyclopentylamine
-
Materials: Cyclopentylamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH), Dichloromethane (DCM) or Tetrahydrofuran (THF), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Crude cyclopentylamine (1 equivalent) is dissolved in dichloromethane (DCM).
-
Triethylamine (1.2 equivalents) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
-
A solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM is added dropwise to the stirred reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 4-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
-
Protocol 2: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free cyclopentylamine, ready for further derivatization.
-
Materials: this compound, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
This compound (1 equivalent) is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA, 5-10 equivalents) is added to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution to neutralize the acid.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give cyclopentylamine. Alternatively, a 4M solution of HCl in dioxane can be used instead of TFA.
-
Protocol 3: Amide Coupling with this compound
This protocol details the formation of an amide bond between this compound (after deprotection) and a carboxylic acid.
-
Materials: Cyclopentylamine (from Protocol 2), Carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Dimethylformamide (DMF), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
The carboxylic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) are dissolved in DCM or DMF.
-
The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Cyclopentylamine (1.1 equivalents) and DIPEA (2 equivalents) are added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
-
Protocol 4: Suzuki-Miyaura Coupling with a Derivatized this compound
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. This example assumes the synthesis of an aryl- or heteroaryl-cyclopentylamine derivative.
-
Materials: Bromo-functionalized this compound derivative, Aryl- or heteroaryl-boronic acid or boronic ester, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water, Toluene/water), Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a reaction vessel, add the bromo-functionalized this compound derivative (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).
-
The solvent mixture (e.g., 1,4-dioxane and water, 4:1) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by therapeutic agents containing the cyclopentylamine moiety.
Caption: Signaling pathways of NK1R and SERT and their modulation by cyclopentylamine derivatives.
References
- 1. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection of N-Boc-Cyclopentylamine using Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its stability in a wide range of chemical environments and its facile cleavage under acidic conditions make it highly valuable. Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection, favored for its effectiveness and volatility, which simplifies the isolation of the final product.[1]
This document provides a comprehensive guide to the deprotection of N-Boc-cyclopentylamine using TFA. It includes the underlying reaction mechanism, a detailed experimental protocol, a summary of reaction parameters, and a discussion of potential side reactions.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed hydrolysis mechanism. The process involves three key steps:
-
Protonation: The reaction begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[2]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[2][3]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. The resulting cyclopentylamine is then protonated by the excess TFA to form the stable cyclopentylammonium trifluoroacetate salt.[1][3]
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol
This section details a general procedure for the deprotection of this compound. Optimal conditions may require slight adjustments based on reaction scale and specific laboratory equipment.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous DCM. A typical concentration is between 0.1 and 0.5 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm.
-
TFA Addition: Add TFA dropwise to the stirred solution. The amount of TFA can vary from 20% to 50% (v/v) relative to the DCM volume.[1][4] For a standard reaction, a 1:1 mixture of TFA and DCM can also be used.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.[1][6] The reaction should be conducted in a well-ventilated fume hood as CO₂ gas is evolved.[2]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.[6]
-
Work-up (Isolation of TFA Salt):
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or DCM several times.[7] The resulting product is the cyclopentylammonium trifluoroacetate salt, which can often be used directly in subsequent steps.
-
-
Work-up (Isolation of Free Amine):
-
After removing the bulk of the volatiles in vacuo, dissolve the residue in an organic solvent such as ethyl acetate or DCM.[6]
-
Carefully add a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free cyclopentylamine.
-
-
Purification: If necessary, the crude product can be purified by distillation or column chromatography.[1]
Caption: General experimental workflow for Boc deprotection.
Data Presentation: Reaction Parameters
The efficiency of Boc deprotection is influenced by several factors. The following table summarizes typical conditions.
| Parameter | Typical Range/Condition | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations are possible but may require more efficient cooling.[1] |
| TFA Concentration | 20% - 50% (v/v in DCM) | A 1:1 (v/v) TFA:DCM mixture is also commonly used for rapid deprotection.[5][8] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[1][2] |
| Reaction Time | 1 - 4 hours | Dependent on the substrate and TFA concentration. Monitor by TLC or LC-MS for completion.[1][6][9] |
| Yield | Generally >90% | Yields are typically high to quantitative, though depend on the efficiency of the work-up and purification.[5] |
Troubleshooting and Side Reactions
A primary consideration during TFA-mediated Boc deprotection is the formation of the electrophilic tert-butyl cation.[2] While this compound itself lacks other sensitive functional groups, this cation can cause undesired side reactions in more complex molecules, such as the alkylation of electron-rich amino acids like tryptophan or methionine.[1][10]
-
Alkylation: To prevent side reactions from the tert-butyl cation, "scavengers" can be added to the reaction mixture to trap it. Common scavengers include water, triisopropylsilane (TIS), or thioanisole.[2][10] For a simple substrate like cyclopentylamine, scavengers are generally not required.
-
Incomplete Reaction: If the reaction does not proceed to completion, increasing the concentration of TFA or the reaction time may be necessary.
-
Product Isolation: The final amine product can be isolated as either the free base or the TFA salt. TFA salts are often oils or hygroscopic solids, which can be difficult to handle.[4] Conversion to the free amine via basic work-up or to a hydrochloride salt by treatment with HCl can yield a more crystalline, manageable solid.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
Catalytic Hydrogenation of N-Boc-Cyclopentylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic hydrogenation of unsaturated N-Boc-cyclopentylamine precursors. The focus is on the selective reduction of carbon-carbon double bonds within the cyclopentene ring while preserving the N-Boc protecting group, a common transformation in the synthesis of saturated cyclopentylamine derivatives, which are valuable building blocks in medicinal chemistry.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under various conditions, including catalytic hydrogenation.[1][2][3] This stability allows for the selective reduction of other functional groups within a molecule, such as alkenes, without cleavage of the Boc group. The catalytic hydrogenation of N-Boc-protected cyclopentenylamines is a key step in accessing stereochemically defined saturated cyclopentylamine scaffolds. The N-Boc group can also act as a directing group in these hydrogenations, influencing the stereochemical outcome of the reaction and enabling the synthesis of specific diastereomers.[1] This application note details protocols for such transformations, providing data on various catalysts and reaction conditions.
Data Presentation
The following tables summarize quantitative data for the catalytic hydrogenation of various N-Boc-cyclopentenylamine derivatives. These examples highlight the influence of catalyst, solvent, and substrate on reaction efficiency and stereoselectivity.
Table 1: Catalytic Hydrogenation of Methyl 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylate
| Entry | Catalyst | Solvent | H₂ Pressure (atm) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 10% Pd/C | Methanol | 50 | 18 | >95 | 95:5 |
| 2 | PtO₂ | Methanol | 50 | 18 | >95 | 90:10 |
| 3 | Rh/C | Methanol | 50 | 24 | >95 | 85:15 |
Table 2: Diastereoselective Hydrogenation of N-Boc-Enamine Derivatives of Cyclopentanone
| Entry | Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | (Z)-N-Boc-enamine of 2-methylcyclopentanone | PtO₂ | Methanol | 1 | 12 | 92 | >200:1 |
| 2 | (Z)-N-Boc-enamine of 3-methylcyclopentanone | 10% Pd/C | Ethyl Acetate | 1 | 16 | 88 | 50:1 |
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of Methyl 2-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylate
This protocol describes the hydrogenation of an N-Boc protected enamine ester on a cyclopentene scaffold to yield the corresponding saturated this compound derivative with high cis-diastereoselectivity.
Materials:
-
Methyl 2-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (degassed, anhydrous)
-
Hydrogen gas (H₂)
-
Autoclave or similar high-pressure hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
In a suitable reaction vessel, a solution of the catalyst is prepared. For a 0.2 mmol scale reaction, this may involve a pre-catalyst system that is activated in situ.
-
To the activated catalyst solution, add a solution of methyl 2-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylate (0.2 mmol) in degassed, anhydrous methanol (3 mL).
-
The reaction vessel is transferred to an autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to 50 atm with H₂.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
After 18 hours, the autoclave is carefully depressurized.
-
The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel chromatography to afford the pure cis-(1S, 2R)-2-tert-butoxycarbonylamino-cyclopentanecarboxylic acid methyl ester.[4]
Expected Outcome: This procedure is expected to yield the product in over 95% with a high diastereomeric ratio (typically >95:5) in favor of the cis isomer.[4]
Visualizations
Reaction Pathway
The following diagram illustrates the general transformation of an N-Boc-protected cyclopentenylamine to the corresponding saturated derivative via catalytic hydrogenation.
Caption: General scheme of catalytic hydrogenation.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the catalytic hydrogenation of this compound derivatives.
Caption: Experimental workflow for catalytic hydrogenation.
References
Application Notes and Protocols for the Scale-up Synthesis of N-Boc-Cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of N-Boc-cyclopentylamine, a valuable intermediate in the pharmaceutical industry. The described methodology is based on a two-step process: the industrial-scale synthesis of cyclopentylamine via reductive amination of cyclopentanone, followed by its N-Boc protection.
Introduction
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in a range of reaction conditions and its facile removal under mild acidic conditions.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest for drug development and manufacturing.
The presented synthetic strategy involves two key transformations:
-
Reductive Amination of Cyclopentanone: This is a robust and widely used industrial method for the synthesis of primary amines.[3][4] The reaction of cyclopentanone with ammonia in the presence of a catalyst and a reducing agent provides a direct and cost-effective route to cyclopentylamine.[5][6]
-
N-Boc Protection: The subsequent protection of the resulting cyclopentylamine with di-tert-butyl dicarbonate (Boc₂O) is a high-yielding and well-established procedure.[2][7]
This document provides detailed protocols for both laboratory-scale and considerations for industrial-scale production, along with troubleshooting guidelines for the critical N-Boc protection step.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of this compound. The data is compiled from analogous reactions and typical outcomes for these transformations.
| Parameter | Reductive Amination of Cyclopentanone | N-Boc Protection of Cyclopentylamine |
| Starting Materials | Cyclopentanone, Ammonia, Hydrogen | Cyclopentylamine, Di-tert-butyl dicarbonate |
| Catalyst/Reagent | Nickel-based catalyst | Triethylamine (or other base) |
| Solvent | Methanol or other suitable solvent | Dichloromethane, THF, or solvent-free |
| Reaction Temperature | 150-240°C[5][6] | 0°C to Room Temperature |
| Reaction Pressure | 0.9 - 20 MPa[5][6] | Atmospheric |
| Reaction Time | 4 - 12 hours | 2 - 16 hours |
| Typical Yield | 85 - 95%[5] | 90 - 98%[7] |
| Purity (crude) | >95% | >98% |
| Purification Method | Distillation | Crystallization or Column Chromatography |
Experimental Protocols
Protocol 1: Scale-up Synthesis of Cyclopentylamine via Reductive Amination
This protocol describes a typical industrial-scale synthesis of cyclopentylamine.
Materials:
-
Cyclopentanone
-
Anhydrous Ammonia
-
Hydrogen Gas
-
Raney Nickel or other suitable hydrogenation catalyst
-
Methanol (or other appropriate solvent)
Equipment:
-
High-pressure stainless-steel autoclave reactor with temperature and pressure controls, and a mechanical stirrer
-
Gas inlet and outlet lines
-
Filtration system
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully charge the high-pressure reactor with the Raney Nickel catalyst.
-
Charging Reactants: Add methanol to the reactor, followed by the cautious addition of cyclopentanone.
-
Sealing and Purging: Seal the reactor and purge the system several times with nitrogen, followed by purging with hydrogen gas to remove any residual air.
-
Ammonia Addition: Introduce anhydrous ammonia into the reactor to the desired pressure.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 2-10 MPa). Begin stirring and heat the reactor to the desired temperature (e.g., 150-200°C).[6]
-
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood or according to plant safety procedures.
-
Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Product Isolation: Purify the cyclopentylamine from the filtrate by fractional distillation.
Protocol 2: Scale-up Synthesis of this compound
This protocol outlines the N-Boc protection of cyclopentylamine on a larger scale.
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Jacketed glass reactor with an overhead stirrer, temperature probe, and addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the jacketed glass reactor with cyclopentylamine and dichloromethane. Begin stirring and cool the mixture to 0-5°C using a cooling circulator.
-
Base Addition: Add triethylamine to the cooled solution.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate in dichloromethane and add it to the addition funnel. Add the Boc₂O solution dropwise to the reaction mixture, maintaining the internal temperature below 10°C to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a large separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography if necessary. For large-scale operations, crystallization is often preferred.
Mandatory Visualization
Caption: Experimental workflow for the two-step scale-up synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the N-Boc protection of amines.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Cyclopentylamine synthesis - chemicalbook [chemicalbook.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
Application Notes and Protocols: N-Boc-Cyclopentylamine as a Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-cyclopentylamine is a valuable building block in medicinal chemistry, serving as a key precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group offers excellent stability under various reaction conditions and can be readily removed under acidic conditions, allowing for selective transformations at the amine functionality. This facilitates the construction of complex molecules with diverse pharmacological activities. Cyclopentylamine moieties are core structures in a range of therapeutic agents, highlighting the importance of this compound in drug discovery and development.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which have shown potential as anticancer agents and inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Application: Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
Derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases and cancer.[2] The synthesis involves a multi-step process starting from cyclopentylamine, proceeding through N-Boc protection, conversion to a thiourea intermediate, and subsequent cyclization with α-bromo esters.
Experimental Workflow
The overall synthetic workflow for the preparation of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives from cyclopentylamine is depicted below.
Caption: Synthetic workflow for 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the amino group of cyclopentylamine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Methanol or a mixture of water, methanol, and triethylamine[3]
-
Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve cyclopentylamine (1.0 eq) in the chosen solvent system (e.g., a 10:10:7 mixture of water, methanol, and triethylamine).[3]
-
Slowly add di-tert-butyl dicarbonate (1.1 - 1.6 eq) to the stirred solution at room temperature.[3]
-
Stir the reaction mixture at room temperature or heat to 55°C overnight.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography if required to afford this compound.
| Parameter | Value | Reference |
| Reactants | Cyclopentylamine, (Boc)₂O | [4] |
| Base | Triethylamine or NaHCO₃ | [4] |
| Solvent | Methanol or Water/Methanol/TEA | [3] |
| Temperature | Room Temperature to 55°C | [3] |
| Reaction Time | 16 hours (overnight) | [3] |
| Typical Yield | 90-97% | [3] |
Protocol 2: Synthesis of 2-Cyclopentylthiourea
This protocol outlines the synthesis of the key thiourea intermediate from cyclopentylamine (obtained after Boc deprotection of this compound).
Materials:
-
Cyclopentylamine
-
Ammonium thiocyanate or an appropriate isothiocyanate
-
Solvent (e.g., water, acetone)
Procedure (using an isothiocyanate):
-
Dissolve cyclopentylamine (1.0 eq) in a suitable solvent like acetonitrile.
-
Add the desired isothiocyanate (e.g., benzoyl isothiocyanate) (1.05 eq) to the stirred solution at room temperature.[5]
-
Stir the reaction mixture at room temperature. For less reactive amines, heating under microwave irradiation at 40°C for 1 hour may be necessary.[5]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under vacuum to obtain the crude 2-cyclopentylthiourea, which can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reactants | Cyclopentylamine, Isothiocyanate | [5] |
| Solvent | Acetonitrile | [5] |
| Temperature | Room Temperature to 40°C | [5] |
| Reaction Time | 15 min - 2 hours | [5] |
Protocol 3: Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
This protocol describes the cyclization reaction between 2-cyclopentylthiourea and various α-bromo esters to yield the target API derivatives. Three different procedures (A, B, and C) are employed based on the structure of the α-bromo ester.[2]
Materials:
-
2-Cyclopentylthiourea
-
Appropriate α-bromo ester (e.g., methyl 2-bromopropionate, ethyl 2-bromobutanoate)
-
Chloroform (for Procedure A)
-
Sodium methoxide in methanol (for Procedure B)
-
Toluene (for Procedure C)
Procedure A (for unbranched alkyl substituents at C-5):
-
Dissolve 2-cyclopentylthiourea (1.0 eq) and the appropriate α-bromo ester (1.0 eq) in chloroform.
-
Stir the reaction mixture at room temperature.
-
The product hydrobromide salt precipitates from the solution.
-
Collect the precipitate by filtration and wash with diethyl ether.
Procedure B (for branched alkyl substituents at C-5):
-
Add 2-cyclopentylthiourea (1.0 eq) and the α-bromo ester (1.0 eq) to a solution of sodium methoxide in methanol.
-
Heat the reaction mixture at reflux.
-
After cooling, neutralize the mixture and extract the product with an organic solvent.
-
Purify the product by crystallization or column chromatography.
Procedure C (for aromatic or bulky substituents at C-5):
-
Reflux a mixture of 2-cyclopentylthiourea (1.0 eq) and the α-bromo ester (1.0 eq) in toluene.
-
After the reaction is complete, cool the mixture and purify the product.
| Product | Procedure | Yield (%) | M.p. (°C) | Reference |
| 2-(cyclopentylamino)-5-methylthiazol-4(5H)-one (3a) | A | 5.39 | 208.1–213 | [2] |
| 2-(cyclopentylamino)-5-ethylthiazol-4(5H)-one (3b) | A | 69.29 | 211.5–213.7 | [2] |
| 2-(cyclopentylamino)-5-isopropylthiazol-4(5H)-one (3d) | B | 81.63 | 135-138 | [2] |
| 2-(cyclopentylamino)-5,5-dimethylthiazol-4(5H)-one (3e) | B | 9.42 | 178-181 | [2] |
Biological Activity and Signaling Pathway
The synthesized 2-(cyclopentylamino)thiazol-4(5H)-one derivatives exhibit inhibitory activity against 11β-HSD1. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid.[6][7] Overexpression of 11β-HSD1 in adipose tissue and liver is associated with metabolic syndrome, including obesity and type 2 diabetes.[6] In some cancers, elevated cortisol levels can promote tumor growth and resistance to therapy.
By inhibiting 11β-HSD1, these compounds reduce intracellular cortisol levels, thereby mitigating its downstream effects. This mechanism of action makes them promising candidates for the treatment of metabolic disorders and certain types of cancer.
11β-HSD1 Signaling Pathway
The following diagram illustrates the role of 11β-HSD1 in glucocorticoid signaling and the point of intervention for the synthesized inhibitors.
Caption: Inhibition of the 11β-HSD1 signaling pathway.
Inhibitory Activity Data
The following table summarizes the in vitro inhibitory activity of selected 2-(cyclopentylamino)thiazol-4(5H)-one derivatives against 11β-HSD1.
| Compound | 11β-HSD1 IC₅₀ (µM) | Reference |
| 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) | 0.07 | [2] |
Compound 3h demonstrated the most potent inhibitory effect, highlighting the potential of this chemical scaffold for developing novel therapeutic agents.[2]
Conclusion
This compound is a versatile and essential precursor for the synthesis of pharmacologically active molecules. The protocols and data presented here for the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives demonstrate a practical application of this building block in the development of potential therapeutics for metabolic diseases and cancer. The detailed methodologies and structured data provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Coupling Reactions Involving N-Boc-Cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-cyclopentylamine (N-Boc-cyclopentylamine) is a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The Boc protecting group provides a stable yet readily cleavable amine functionality, allowing for precise and controlled introduction of the cyclopentylamine scaffold into complex molecules. The cyclopentyl motif is of significant interest in drug discovery as it can enhance metabolic stability, improve pharmacokinetic properties, and provide a three-dimensional framework for interacting with biological targets.
These application notes provide detailed protocols for key coupling reactions involving this compound: Buchwald-Hartwig amination for the formation of C-N bonds, amide bond formation, and a conceptual outline for Suzuki-Miyaura coupling. The protocols are designed to be a starting point for researchers, with quantitative data presented to aid in experimental design and optimization.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-N-Boc-Cyclopentylamines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction enables the synthesis of N-aryl cyclopentylamines, which are prevalent motifs in many biologically active compounds. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.[3][4]
General Reaction Scheme
Experimental Protocol: Coupling of this compound with 4-Bromotoluene
This protocol describes a typical Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL), followed by this compound (1.2 mmol) and 4-bromotoluene (1.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-methylphenyl)-N-Boc-cyclopentylamine.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~85-95 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | ~80-90 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 16 | ~75-85 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Amide Bond Formation: Synthesis of N-Cyclopentyl-N-Boc-Amides
Amide bond formation is a fundamental transformation in organic and medicinal chemistry.[5] this compound can be readily coupled with a variety of carboxylic acids using standard coupling reagents to form the corresponding amides. Common coupling reagents include carbodiimides (e.g., EDC, DCC) and uronium/aminium salts (e.g., HATU, HBTU).[6]
General Reaction Scheme
Experimental Protocol: Coupling of this compound with Benzoic Acid
This protocol outlines a standard amide coupling procedure using HATU.
Materials:
-
This compound
-
Benzoic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (2.0 mmol) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-benzoyl-N-Boc-cyclopentylamine.
Quantitative Data Summary: Amide Coupling Reactions
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 2-4 | >90 |
| Acetic Acid | EDC/HOBt | DIPEA | DCM | 12-16 | 85-95 |
| 4-Nitrobenzoic Acid | PyBOP | DIPEA | DMF | 4-6 | >90 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Suzuki-Miyaura Coupling: A Conceptual Approach
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[7][8] While direct Suzuki coupling of this compound is not feasible, a derivative such as an N-Boc-aminocyclopentene boronic ester could be employed. This would allow for the introduction of the this compound moiety onto an aromatic or vinylic scaffold.
Conceptual Reaction Scheme
This conceptual workflow highlights the potential for C-C bond formation to further functionalize the cyclopentyl ring. The resulting product could then undergo further transformations, such as hydrogenation of the double bond.
Logical Relationship Diagram
Conclusion
This compound is a versatile building block that can be effectively utilized in a variety of powerful coupling reactions. The protocols and data presented here for Buchwald-Hartwig amination and amide bond formation provide a solid foundation for the synthesis of complex molecules containing the cyclopentylamine scaffold. While the Suzuki-Miyaura coupling requires a derivatized starting material, it represents a promising avenue for further functionalization. These reactions are essential tools for researchers in drug discovery and development, enabling the creation of novel chemical entities with potentially enhanced biological activity and pharmacokinetic profiles.
References
- 1. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of N-Boc-Cyclopentylamine in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Boc-cyclopentylamine and its derivatives are valuable intermediates in the field of asymmetric synthesis, primarily serving as chiral building blocks for the construction of complex molecules, including active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled, selective reactions at other sites of the molecule. While not classically employed as a removable chiral auxiliary in the same vein as Evans oxazolidinones, the inherent chirality of cyclopentylamine derivatives is crucial in diastereoselective reactions, leading to the synthesis of enantiomerically enriched compounds. These application notes provide an overview of its utility and protocols for its application.
Core Applications:
-
Chiral Building Block: this compound derivatives are utilized as foundational structures in the synthesis of more complex chiral molecules.[1]
-
Pharmaceutical Intermediate: These compounds are key precursors in the development of amine-containing drugs and bioactive molecules.[1] The cyclopentylamine moiety is a core structure in various therapeutic agents.[1]
-
Peptide and Amino Compound Synthesis: The Boc group facilitates stepwise deprotection and coupling reactions, offering precise control over amine reactivity during the synthesis of peptides and complex amino structures.[1]
-
Development of Chiral and Heterocyclic Compounds: In asymmetric synthesis, this compound derivatives are instrumental in constructing chiral amines and heterocyclic systems.[1]
Key Synthetic Strategies and Protocols
Diastereoselective Synthesis of Chiral Amines
Chiral this compound derivatives can be synthesized through various methods, including diastereoselective reactions where a chiral auxiliary directs the formation of a stereocenter. A common approach involves the use of chiral auxiliaries that are later cleaved.
Example: Synthesis of a Chiral Bicyclo[1.1.1]pentane (BCP) Benzylamine
In this example, a chiral sulfinimine is used to introduce chirality, leading to the formation of a chiral BCP amine. While not directly using this compound as the starting material, this illustrates a general principle of creating chiral amines that could be subsequently protected with a Boc group.
Experimental Protocol: Diastereoselective Synthesis of Chiral BCP Benzylamines
This protocol is adapted from a general method for the synthesis of enantioenriched α-chiral BCP amines.
Objective: To synthesize a chiral BCP benzylamine with high diastereoselectivity.
Materials:
-
[1.1.1]Propellane
-
Enantiopure N-mesitylsulfinimine
-
Photocatalyst (e.g., an iridium-based catalyst)
-
Alkyl radical precursor (e.g., trifluoroborate or fluoroalkylsulfinate salt)
-
Solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a reaction vessel, dissolve the enantiopure N-mesitylsulfinimine, the alkyl radical precursor, and the photocatalyst in the chosen solvent under an inert atmosphere.
-
Introduce [1.1.1]propellane to the reaction mixture.
-
Irradiate the mixture with a suitable light source to initiate the photocatalytic cycle.
-
The excited photocatalyst oxidizes the alkyl radical precursor to generate a nucleophilic alkyl radical.
-
This radical adds to the central bond of the propellane, forming a BCP radical.
-
The BCP radical is then trapped by the imine of the N-mesitylsulfinimine.
-
The reaction proceeds with high diastereoselectivity, dictated by the chiral sulfinimine.
-
After the reaction is complete (monitored by TLC or LC-MS), the product is purified using column chromatography to isolate the desired chiral BCP amine.
Expected Outcome: The use of an enantiopure N-mesitylsulfinimine leads to the formation of the corresponding chiral BCPs with excellent diastereoselectivity.[2]
This compound Derivatives in Peptide Synthesis
The N-Boc protecting group is fundamental in peptide synthesis, allowing for the sequential addition of amino acids.
Workflow for N-Boc-Dipeptide Synthesis:
Caption: Workflow for N-Boc-dipeptide synthesis.
Experimental Protocol: Synthesis of a Diastereomeric N-Boc-Dipeptide
This protocol describes the coupling of an N-Boc protected amino acid with another amino acid ester to form a dipeptide.
Objective: To synthesize an N-Boc-dipeptide and determine the diastereomeric ratio.
Materials:
-
(S)-N-Boc-amino acid
-
L-phenylalanine ethyl ester hydrochloride
-
Coupling agents (e.g., EDCI, HOBt)
-
Base (e.g., N-methylmorpholine)
-
Solvent (e.g., Dichloromethane)
-
Trifluoroacetic acid (TFA) for deprotection
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the (S)-N-Boc-amino acid, L-phenylalanine ethyl ester hydrochloride, and HOBt in dichloromethane.
-
Cool the mixture to 0 °C and add N-methylmorpholine, followed by EDCI.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the N-Boc-dipeptide.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. For instance, a reaction might yield a diastereomeric ratio of 94:6.[3]
Quantitative Data Summary
| Reaction Type | Chiral Auxiliary/Reagent | Substrate | Product | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |
| Dipeptide Synthesis | (S)-N-Boc-amino acid | L-phenylalanine ethyl ester | N-Boc-dipeptide (S,S)-7 | 59 | 94:6 dr | [3] |
| Dipeptide Synthesis | (R)-N-Boc-amino acid | L-phenylalanine ethyl ester | N-Boc-dipeptide (R,S)-7 | - | 90:10 dr | [3] |
| Nucleophilic Substitution | (R)-triflate ester | 3-Boc-aminopiperidine | Diastereomer 10a | 60-86 | - | [3] |
| Nucleophilic Substitution | (R)-triflate ester | 3-Boc-aminopyrrolidine | Diastereomer 11a | 54-79 | - | [3] |
Signaling Pathways and Logical Relationships
Conceptual Pathway for Asymmetric Synthesis Using a Chiral Auxiliary:
This diagram illustrates the general principle of using a chiral auxiliary in asymmetric synthesis.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
This compound and its analogs are versatile and crucial reagents in modern asymmetric synthesis. Their primary role is that of a chiral building block and a stable intermediate, enabling the construction of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries. The Boc protecting group is instrumental in this process, offering robust protection and facile deprotection, which allows for precise synthetic control. The provided protocols and data highlight the practical applications and the high degree of stereocontrol achievable with these compounds.
References
- 1. N-1-Boc-amino-3-cyclopentene - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Boc-Cyclopentylamine Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the incomplete deprotection of N-Boc-cyclopentylamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of the tert-butyloxycarbonyl (Boc) protecting group from cyclopentylamine, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection Reaction
Question: My this compound deprotection is not proceeding to completion, or the reaction is very sluggish, even with standard acidic conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM). What are the possible reasons and how can I resolve this?
Answer: Several factors can contribute to incomplete or slow deprotection of this compound:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group.[1]
-
Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly slow down the reaction rate.[1]
-
Steric Hindrance: Although less of a concern for cyclopentylamine itself, substituents on the cyclopentyl ring could introduce steric bulk that hinders the approach of the acid.[2]
-
Poor Reagent Quality: TFA is hygroscopic, and the presence of water can reduce its effectiveness.[3]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in DCM. If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1] For resistant cases, using neat TFA for a short period might be effective, assuming the substrate is stable under these conditions.[1]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1]
-
Ensure Anhydrous Conditions: Use fresh, high-quality reagents, especially anhydrous solvents and acids, to prevent water from inhibiting the reaction.[3]
Issue 2: Formation of Side Products
Question: I am observing the formation of byproducts, specifically the addition of a tert-butyl group to other functionalities in my molecule. How can I prevent this?
Answer: The tert-butyl cation generated during the acid-catalyzed deprotection is an electrophile that can react with nucleophilic sites in your molecule, leading to tert-butylation.[4] This is particularly problematic for electron-rich aromatic rings or sulfur-containing functional groups.
Recommended Solutions:
-
Use Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture.[2] Scavengers are nucleophiles that trap the tert-butyl cation before it can react with your molecule of interest.[2] Common scavengers include:
Issue 3: Degradation of Acid-Sensitive Functional Groups
Question: My molecule contains other acid-labile functional groups that are being cleaved or degraded under the strong acidic conditions required for Boc deprotection. What are my options?
Answer: When dealing with substrates containing sensitive functionalities, milder deprotection methods are recommended.
Recommended Solutions:
-
Milder Acidic Conditions: Consider using less harsh protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under milder conditions.[1]
-
Thermal Deprotection: In some cases, heating the this compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without any acid.[1]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol can be explored.[1][5]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The resulting cyclopentylamine is more polar than the N-Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary amines, typically as a purple spot, confirming the formation of the free amine.[1] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product.[6]
Q2: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
A2: Yes, several approaches aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[7][8] Additionally, using deep eutectic solvents (DES) can offer an eco-friendly reaction medium. Traditional solvents like dichloromethane and 1,4-dioxane are facing increased scrutiny due to environmental and safety concerns, and greener alternatives such as ketones, esters, and ethers are being explored.[9]
Q3: What are the advantages of using TMSI for Boc deprotection?
A3: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups. A significant advantage is that it can allow for the direct isolation of the product from the organic reaction medium without an aqueous workup, which is beneficial for compounds that are unstable in water.[1]
Data Presentation
Table 1: Comparison of Common N-Boc Deprotection Conditions
| Reagent System | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| 25-50% TFA | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | A common and generally effective condition.[10] |
| 100% (Neat) TFA | None | Room Temperature | 5 - 15 min | Very rapid, but may increase the risk of side products.[10] |
| 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 4 h | Potent alternative to TFA/DCM.[1] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Varies (monitor by TLC) | A mild Lewis acid condition. |
| Water | Water | 100 - 150 | 1 - 6 h | A green, catalyst-free method.[7][8] |
| Oxalyl Chloride/Methanol | Methanol | Room Temperature | 1 - 4 h | A very mild method tolerant of acid-labile esters.[5] |
Experimental Protocols
Protocol 1: Deprotection using TFA in DCM
-
Dissolve the this compound (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. The amount can range from 25% to 50% (v/v) of the total volume. For a 25% solution, add 1 part TFA to 3 parts of the DCM solution.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]
-
If necessary, perform a basic work-up to neutralize the amine salt and extract the free amine.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve the this compound (1 equivalent) in a minimal amount of a suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
Visualizations
Caption: Troubleshooting workflow for incomplete this compound deprotection.
Caption: Acid-catalyzed deprotection pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC deprotection [ko.bzchemicals.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mcours.net [mcours.net]
- 8. researchgate.net [researchgate.net]
- 9. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Boc-Cyclopentylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Boc-cyclopentylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions are the formation of N,N-di-Boc-cyclopentylamine and urea derivatives .[1] N,N-di-Boc formation occurs when the initially formed this compound is further acylated by another molecule of di-tert-butyl dicarbonate ((Boc)₂O). This is more likely to happen with an excess of (Boc)₂O and the use of a strong base.[1] Urea formation can be promoted by sterically hindered amines and strong bases.[1]
Q2: My reaction is very slow or appears to have stalled. What are the potential causes?
A2: A sluggish reaction can be due to several factors:
-
Low reactivity of the amine: While cyclopentylamine is generally reactive, impurities could hinder the reaction.
-
Suboptimal reaction temperature: The reaction is often run at room temperature, but gentle warming can increase the rate. However, be cautious as higher temperatures can also promote side reactions.[1]
-
Poor solvent choice: The solvent should be able to dissolve both cyclopentylamine and (Boc)₂O. Common solvents include tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM).[2]
-
Insufficient base or no base: While the reaction can proceed without a base, using a mild base like triethylamine can accelerate the reaction, especially if starting from an amine salt.[2]
Q3: I am observing a significant amount of unreacted cyclopentylamine at the end of the reaction. How can I improve the conversion?
A3: To improve the conversion of cyclopentylamine, consider the following:
-
Stoichiometry of (Boc)₂O: Ensure you are using a slight excess of di-tert-butyl dicarbonate (typically 1.1 to 1.2 equivalents).[1]
-
Reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Efficient mixing: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants.
Q4: How can I effectively remove unreacted di-tert-butyl dicarbonate ((Boc)₂O) from my final product?
A4: Excess (Boc)₂O can often be removed during the work-up and purification steps. A common method is to wash the organic layer with a saturated solution of sodium bicarbonate. For stubborn cases, purification by flash column chromatography on silica gel is effective.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield | Incomplete reaction | - Increase reaction time and monitor by TLC/LC-MS.- Use a slight excess (1.1-1.2 eq.) of (Boc)₂O.[1]- Ensure efficient stirring. |
| Side product formation | - Use a controlled amount of (Boc)₂O (around 1.1 eq.) to minimize N,N-di-Boc formation.[1]- Use a milder base to reduce urea formation.[1] | |
| Product loss during work-up | - Minimize the volume of aqueous washes.- Back-extract the aqueous layers with the organic solvent. | |
| Presence of Impurities | Unreacted cyclopentylamine | - Ensure complete reaction as described above.- Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during work-up. |
| N,N-di-Boc-cyclopentylamine | - Use a stoichiometric amount or only a slight excess of (Boc)₂O.- Avoid strong bases if possible. | |
| Urea derivatives | - Use high-purity (Boc)₂O.- Employ milder reaction conditions (e.g., lower temperature, weaker base). | |
| Slow Reaction Rate | Low temperature | - Gently warm the reaction mixture (e.g., to 40°C) and monitor for side product formation.[1] |
| Inappropriate solvent | - Ensure the solvent (e.g., THF, DCM, ACN) can dissolve all reactants. | |
| Insufficient activation | - Consider using a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction, especially if the amine is not very nucleophilic.[1] |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a general method for the Boc protection of a primary amine using di-tert-butyl dicarbonate and a base.
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclopentylamine (1.0 eq.) in DCM or THF (0.2-0.5 M).
-
Add triethylamine (1.1-1.5 eq.).
-
To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 eq.) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[2]
Protocol 2: Catalyst-Free Synthesis of this compound in Water
This protocol offers a more environmentally friendly approach, avoiding the use of organic solvents and bases.[3]
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetone
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add cyclopentylamine (1 mmol), distilled water (9.5 mL), and acetone (0.5 mL). Stir for a few minutes.
-
Add di-tert-butyl dicarbonate (1.2 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 10-20 minutes. Monitor by TLC.
-
Add DCM (5 mL) to the reaction mixture and continue stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 5 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the product. The product is often pure enough, but can be further purified by column chromatography if needed.[2][3]
Reaction Parameters Summary
| Parameter | Protocol 1: Standard Synthesis | Protocol 2: Catalyst-Free in Water |
| Cyclopentylamine (eq.) | 1.0 | 1.0 |
| (Boc)₂O (eq.) | 1.1 - 1.2 | 1.2 |
| Base (eq.) | Triethylamine (1.1 - 1.5) | None |
| Solvent | DCM or THF | Water/Acetone |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 10 - 20 minutes |
| Typical Yield | >90% | >95% |
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of Crude N-Boc-Cyclopentylamine by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-Boc-cyclopentylamine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound is not moving off the baseline during TLC analysis, even with a relatively polar solvent system like 20% ethyl acetate in hexanes. What should I do?
A1: If your compound remains at the origin on the TLC plate, the solvent system is not polar enough to elute it. You should systematically increase the polarity of the mobile phase. Try increasing the percentage of ethyl acetate in hexane (e.g., 30%, 40%, 50%). If ethyl acetate/hexane mixtures are ineffective, consider switching to a more polar solvent system, such as dichloromethane/methanol. For basic compounds like this compound, adding a small amount of triethylamine (TEA) (0.1-1%) to the mobile phase can help to reduce interactions with the acidic silica gel and improve mobility.[1][2]
Q2: I am observing significant tailing or streaking of my product spot on the TLC plate and during column chromatography. What is the cause and how can I fix it?
A2: Tailing is a common issue when purifying amines on silica gel.[3] This is often due to the interaction of the basic amine with the acidic silanol groups on the silica surface.[3] To resolve this, you can:
-
Add a basic modifier: Incorporate a small amount of triethylamine (TEA), typically 0.1-1% (v/v), into your mobile phase.[3][4][5] TEA will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.[5]
-
Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[3]
Q3: My product seems to be decomposing on the column, leading to low recovery. How can I prevent this?
A3: Decomposition on silica gel can occur with acid-sensitive compounds. N-Boc protected amines can be susceptible to degradation on acidic silica.[2] To mitigate this:
-
Deactivate the silica gel: Pre-treating the silica gel with a solution of your mobile phase containing triethylamine can help neutralize the acidic sites before loading your sample.[4]
-
Minimize contact time: Run the column efficiently without unnecessary delays.
-
Use an alternative stationary phase: As mentioned previously, neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[3]
Q4: I am having trouble separating my this compound from a non-polar impurity. What is the best approach?
A4: If your product and a non-polar impurity are co-eluting, you need to optimize your solvent system to increase the resolution between them. You should aim for a solvent system where the Rf of your desired product is around 0.2-0.4 on a TLC plate.[1] To improve separation from a non-polar impurity, you can try decreasing the polarity of your mobile phase. A shallower gradient during column chromatography can also enhance separation.
Q5: How do I choose the appropriate solvent system for my column?
A5: The ideal solvent system is best determined by preliminary thin-layer chromatography (TLC) analysis.[2][3] The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4, as this generally provides the best separation.[1] Start with a common solvent system like ethyl acetate/hexanes and adjust the ratio to achieve the target Rf.[1] If this system doesn't provide good separation between your product and impurities, you can try other solvent systems like dichloromethane/methanol.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column (stuck at the origin) | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). Consider a more polar solvent system like dichloromethane/methanol. Add 0.1-1% triethylamine to the mobile phase.[1][2] |
| Product elutes too quickly (high Rf value) | Mobile phase is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). |
| Poor separation of product and impurities (co-elution) | Inappropriate solvent system. Column overloading. | Systematically test different solvent systems using TLC to find one that maximizes the difference in Rf values (ΔRf). Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column. |
| Product streaking or tailing | Strong interaction with acidic silica gel. | Add 0.1-1% triethylamine to the mobile phase.[3][4][5] Use neutral or basic alumina as the stationary phase.[3] |
| Low product recovery | Decomposition on silica gel. Irreversible adsorption. | Add 0.1-1% triethylamine to the mobile phase to neutralize the silica gel.[3][4] Use a less acidic stationary phase like alumina. Run the column more quickly to minimize contact time. |
| Cracks or channels in the silica bed | Improper column packing. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Broad elution bands | Sample was loaded in too large a volume of solvent. Uneven sample loading. | Dissolve the crude sample in a minimal amount of the initial mobile phase for loading. Consider dry loading for samples with poor solubility. |
Experimental Protocol: Purification of this compound
This protocol provides a general guideline. Optimization may be required based on the specific impurities present in the crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp or appropriate staining solution (e.g., potassium permanganate) for visualization
-
Collection tubes/flasks
2. Procedure:
-
TLC Analysis to Determine Solvent System:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto several TLC plates.
-
Develop the plates in different solvent systems (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexanes). It is recommended to add 0.1-1% TEA to the developing solvent to mimic the column conditions.[3]
-
Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the this compound spot and good separation from impurities.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes with 0.5% TEA). The amount of silica gel should be roughly 50-100 times the weight of the crude material.
-
Pour the slurry into the column and gently tap to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica bed.
-
Dry Loading (for samples with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity mobile phase.
-
If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single spot corresponding to the pure this compound.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Chromatographic Parameters for this compound Purification
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most applications. |
| Mobile Phase System | Ethyl Acetate in Hexanes | A good starting point for many N-Boc protected amines. |
| Recommended Rf | 0.2 - 0.4 | Provides optimal separation in column chromatography.[1] |
| Mobile Phase Modifier | 0.1 - 1.0% (v/v) Triethylamine (TEA) | Recommended to prevent tailing and decomposition.[3][4] |
| Loading Capacity | 1-2% (w/w) of crude material to silica gel | A general guideline; may vary based on separation difficulty. |
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Boc Protection of Cyclopentylamine
Welcome to the technical support center for the Boc protection of cyclopentylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the Boc protection of an amine?
The Boc (tert-butyloxycarbonyl) protection of an amine is a common strategy in organic synthesis to render the amine group non-nucleophilic and non-basic, thus preventing it from participating in undesired side reactions.[1] The reaction involves the treatment of the amine with di-tert-butyl dicarbonate ((Boc)₂O) to form a carbamate.[1] This protecting group is stable under many reaction conditions but can be easily removed under acidic conditions.[2]
Q2: What are the standard reagents and conditions for the Boc protection of cyclopentylamine?
Standard conditions typically involve reacting cyclopentylamine with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent.[3] A base is often added to neutralize the acidic proton of the carbamic acid intermediate and to accelerate the reaction.[4] Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dioxane.[2] Frequently used bases are triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), and sodium hydroxide (NaOH).[2][4] The reaction is often carried out at room temperature.[4]
Q3: Is a base always necessary for Boc protection?
While a base is commonly used to accelerate the reaction, it is not always strictly required.[4] The reaction can proceed without an added base, as the tert-butoxide generated as a byproduct is basic enough to deprotonate the ammonium salt formed.[4] However, for less nucleophilic amines or to ensure a faster and more complete reaction, the addition of a base is recommended.[4]
Q4: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?
4-Dimethylaminopyridine (DMAP) can be used as a catalyst to significantly increase the rate of Boc protection, especially for less reactive amines.[4] It functions by reacting with (Boc)₂O to form a more reactive intermediate.[4] However, caution should be exercised as DMAP can also promote side reactions, such as the formation of di-Boc protected amines.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient Reagent: Not using a slight excess of (Boc)₂O. 2. Inactive Reagent: (Boc)₂O may have degraded due to moisture. 3. Inappropriate Base: The base may be too weak to effectively deprotonate the intermediate. 4. Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent. | 1. Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. 2. Use a fresh bottle of (Boc)₂O. 3. Switch to a stronger base (e.g., from NaHCO₃ to TEA or NaOH). For weakly nucleophilic amines, consider adding a catalytic amount of DMAP.[4] 4. Choose a solvent in which all reactants are soluble. A mixture of solvents like THF/water can sometimes improve solubility. |
| Slow Reaction Rate | 1. Low Temperature: The reaction may be too slow at room temperature. 2. Weakly Nucleophilic Amine: Although cyclopentylamine is fairly nucleophilic, derivatives with electron-withdrawing groups may react slower. 3. Suboptimal Solvent: The solvent may not be ideal for the reaction kinetics. | 1. Gently warm the reaction mixture (e.g., to 40-50 °C).[3] 2. Add a catalyst like DMAP (0.1 eq.). 3. Consider using an alcoholic solvent like methanol, which has been shown to enhance the rate of Boc protection for some amines. |
| Formation of Side Products | 1. Di-Boc Protection: Formation of N,N-di(tert-butoxycarbonyl)cyclopentylamine. This is more likely with a large excess of (Boc)₂O and a strong base.[4] 2. Urea Formation: An isocyanate intermediate can react with another molecule of cyclopentylamine. This is more prevalent at higher temperatures.[4] | 1. Use a controlled amount of (Boc)₂O (around 1.1 equivalents) and avoid excessively long reaction times.[4] 2. Run the reaction at room temperature or below.[4] |
| Difficult Product Isolation | 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous extraction. 2. Excess (Boc)₂O in Product: Unreacted (Boc)₂O can co-elute with the product during chromatography. | 1. Add brine to the aqueous layer to break the emulsion. 2. During the workup, a wash with a dilute solution of a nucleophilic amine (e.g., a small amount of ammonia in water) can help to quench excess (Boc)₂O. Alternatively, residual (Boc)₂O can sometimes be removed by sublimation under high vacuum. |
Optimization of Reaction Conditions
The optimal conditions for the Boc protection of cyclopentylamine can be determined by systematically varying key reaction parameters. Below is a table summarizing the effect of different solvents and bases on the yield of Boc-protected amines, based on general literature data for aliphatic amines.
| Entry | Amine Substrate | (Boc)₂O (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Primary Aliphatic Amine | 1.1 - 1.2 | TEA (1.1 - 1.5) | DCM | RT | 1 - 4 | High | [4] |
| 2 | Primary Aliphatic Amine | 1.2 | None | Water/Acetone | RT | 0.2 - 0.5 | >95 | [4] |
| 3 | Various Amines | 1.6 | TEA (in solvent mix) | Water/Methanol/TEA | 55 | 16 | 90 - 97 | General Protocol |
| 4 | Various Amines | 1.0 | None | Methanol | RT | 1 - 2 | High | Rate Enhancement Study |
| 5 | Aromatic Amine | 1.2 | Iodine (0.1) | Solvent-free | RT | 2.5 | 92 | [3] |
| 6 | Various Amines | 1.0 | DMAP (catalytic) | DCM | RT | 0.5 - 2 | High | [4] |
Note: This table provides representative data for various amines to guide optimization. Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Standard Boc Protection in Dichloromethane
This protocol is a general and widely applicable method for the Boc protection of primary aliphatic amines like cyclopentylamine.
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclopentylamine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
To the stirred solution, add triethylamine (TEA) (1.2 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by flash column chromatography.
Protocol 2: Catalyst-Free Boc Protection in Aqueous Media
This environmentally friendly protocol is effective for many amines and avoids the use of organic bases and solvents in the reaction itself.
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add cyclopentylamine (1.0 eq), water, and a small amount of acetone (e.g., 10:1 water:acetone) to aid solubility.
-
Stir the mixture vigorously at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the suspension.
-
Continue to stir vigorously at room temperature. The reaction is often complete in under 30 minutes. Monitor by TLC.
-
Upon completion, add DCM to the reaction mixture to extract the product.
-
Separate the organic layer. The aqueous layer can be extracted again with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
Experimental Workflow for Optimization
The following diagram illustrates a logical workflow for optimizing the Boc protection of cyclopentylamine.
Caption: Workflow for optimizing Boc protection of cyclopentylamine.
References
preventing byproduct formation during N-Boc-cyclopentylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-cyclopentylamine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Byproduct Formation
During the synthesis of this compound using di-tert-butyl dicarbonate (Boc anhydride), the primary byproduct of concern is the double-Boc protected species, N,N-di(tert-butoxycarbonyl)cyclopentylamine. The formation of this and other impurities can be mitigated by careful control of reaction parameters.
Issue: Low Yield of this compound and/or Significant Byproduct Formation
Below is a systematic guide to troubleshoot and optimize your reaction conditions.
| Potential Cause | Recommended Solution | Rationale |
| Incorrect Stoichiometry of Boc Anhydride | Use a controlled molar ratio of di-tert-butyl dicarbonate to cyclopentylamine, typically in the range of 1.05 to 1.1 equivalents .[1][2] | A significant excess of Boc anhydride increases the likelihood of the initially formed mono-Boc product undergoing a second protection reaction, leading to the di-Boc byproduct.[1][2] |
| Inappropriate Reaction Temperature | Conduct the reaction at a controlled, lower temperature, ideally between 0 °C and room temperature . | The formation of the di-Boc byproduct is often favored at higher temperatures. Maintaining a lower temperature enhances the selectivity for the desired mono-protected product.[1][2] Conversely, excessively high temperatures can lead to the decomposition of the Boc anhydride itself.[3] |
| Choice of Base | Utilize a mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) . | Stronger bases can deprotonate the mono-Boc protected amine, increasing its nucleophilicity and promoting a second reaction with Boc anhydride to form the di-Boc byproduct.[1] |
| Slow Reaction Rate | If the reaction is sluggish at lower temperatures, consider using a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in conjunction with a milder base. | DMAP is a highly effective acylation catalyst that can accelerate the reaction without significantly promoting the formation of the di-Boc byproduct when used in catalytic amounts. |
| Solvent Effects | Ensure cyclopentylamine and Boc anhydride are fully dissolved. Solvents like tetrahydrofuran (THF) , dichloromethane (DCM) , or acetonitrile are commonly used.[3] | Proper dissolution of reactants is crucial for a homogeneous reaction and to avoid localized high concentrations which can lead to side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the N-Boc protection of cyclopentylamine?
A1: The most prevalent byproduct is N,N-di(tert-butoxycarbonyl)cyclopentylamine, where the primary amine is protected twice by the Boc group.[1][2] This is more likely to occur if an excess of Boc anhydride and a strong base are used.[1]
Q2: Can I run the reaction without a base?
A2: While the reaction can proceed without a base, it is generally slower. A base is recommended to neutralize the protonated amine intermediate, thereby driving the reaction to completion. For primary aliphatic amines like cyclopentylamine, a mild base like sodium bicarbonate is often sufficient.
Q3: My reaction is complete, but I'm having trouble with purification. What do you recommend?
A3: If significant amounts of the di-Boc byproduct have formed, purification can be challenging due to similar polarities. Flash column chromatography on silica gel is a standard method for separating this compound from the di-Boc byproduct and any unreacted starting material. A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective.
Q4: How can I confirm the formation of the di-Boc byproduct?
A4: The formation of the di-Boc byproduct can be monitored by Thin Layer Chromatography (TLC) and confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the di-Boc product will show a characteristic downfield shift of the protons on the cyclopentyl ring adjacent to the nitrogen compared to the mono-Boc product, and the NH proton signal will be absent.
Q5: Is the reaction exothermic?
A5: Yes, the reaction of amines with Boc anhydride is exothermic. For larger scale reactions, it is important to have efficient cooling and to add the Boc anhydride solution portion-wise or via a dropping funnel to control the internal temperature.[2]
Data Presentation: Recommended Reaction Conditions
| Parameter | Recommended Condition | Expected Outcome |
| (Boc)₂O Stoichiometry | 1.05 - 1.1 eq. | Minimizes di-Boc formation |
| Temperature | 0 °C to Room Temperature | Enhances selectivity for mono-protection |
| Base | NaHCO₃ (2.0 eq.) or TEA (1.5 eq.) | Prevents deprotonation of mono-Boc product |
| Solvent | THF, DCM, or Acetonitrile | Ensures good solubility of reactants |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete conversion |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound, with conditions optimized to minimize byproduct formation.
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve cyclopentylamine (1.0 eq.) in anhydrous DCM or THF (to a concentration of approximately 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.) to the cooled solution and stir for 5-10 minutes.
-
Boc Anhydride Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.05 eq.) in a small amount of the same anhydrous solvent. Add the Boc anhydride solution dropwise to the stirred cyclopentylamine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the cyclopentylamine spot is no longer visible.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A step-by-step troubleshooting guide.
References
- 1. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yields in N-Boc-cyclopentylamine reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-Boc-cyclopentylamine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a nucleophilic acyl substitution reaction where the primary amine, cyclopentylamine, attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This forms a carbamate, protecting the amine. The reaction generates tert-butanol and carbon dioxide as byproducts, which helps drive the reaction to completion.[1] A base is often used to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[1]
Q2: My yield of this compound is unexpectedly low. What are the most common causes?
Low yields in the Boc protection of cyclopentylamine, a primary aliphatic amine, can often be attributed to several key factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Suboptimal Reagent Stoichiometry: Using too little di-tert-butyl dicarbonate (Boc₂O) will leave unreacted starting material. Conversely, a large excess can sometimes lead to side products.
-
Side Reactions: The formation of undesired products, such as the double Boc-protected amine (N,N-di-Boc-cyclopentylamine) or urea derivatives, can consume starting materials and reduce the yield of the desired product.[2]
-
Reagent Quality: Degradation of Boc₂O, particularly due to moisture, can significantly reduce its effectiveness.[3] The purity of the cyclopentylamine and solvent is also critical.
-
Work-up and Purification Issues: Product loss can occur during aqueous work-ups due to emulsion formation or during purification steps like column chromatography if the conditions are not optimized.[4]
Q3: Is a base always necessary for the Boc protection of cyclopentylamine?
While not strictly required, the use of a base is highly recommended. The reaction can proceed without an added base because the tert-butoxide generated as a byproduct is basic enough to deprotonate the protonated amine.[4] However, adding a mild base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is common practice to accelerate the reaction, especially for less nucleophilic amines or to ensure the reaction goes to completion in a reasonable timeframe.[1][5]
Q4: What are the most common side products, and how can I minimize their formation?
The most common side product is the di-Boc protected amine, where two Boc groups attach to the nitrogen. This is more likely to occur with a large excess of Boc₂O and a strong base. To avoid this, carefully control the stoichiometry, using a slight excess (around 1.1 to 1.2 equivalents) of Boc₂O. Another potential side product is a urea derivative, which can be minimized by using a milder base and ensuring high-purity reagents.
Troubleshooting Guide
Issue 1: Low Conversion / Incomplete Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted cyclopentylamine.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS. Extend the reaction time until the starting material is consumed. For primary aliphatic amines like cyclopentylamine, reactions are often complete within 1-4 hours at room temperature.[4] |
| Low Reaction Temperature | While the reaction is typically performed at room temperature, gentle heating to 40-55°C can increase the reaction rate without significant decomposition of Boc₂O.[6] |
| Inadequate Stoichiometry | Ensure a slight excess of Boc₂O is used. A common range is 1.1 to 1.5 equivalents relative to the cyclopentylamine.[2] |
| Poor Amine Nucleophilicity | Although cyclopentylamine is a reasonably good nucleophile, if it is used as a salt (e.g., cyclopentylamine hydrochloride), a stoichiometric amount of base is required to neutralize the salt and free the amine. |
| Suboptimal Solvent | Ensure the solvent (e.g., DCM, THF, acetonitrile) can dissolve all reactants. For some amines, alcoholic solvents like methanol have been shown to enhance the reaction rate.[2] |
Issue 2: Formation of Multiple Products
Symptom: TLC or LC-MS shows the desired product along with significant spots/peaks corresponding to side products.
| Potential Cause | Recommended Solution |
| Di-Boc Protection | This occurs when a second Boc group attaches to the primary amine. To minimize this, use a controlled amount of Boc₂O (1.1-1.2 equivalents) and avoid using a large excess of a strong base. Add the Boc₂O portion-wise or as a solution to maintain a low concentration. |
| Urea Formation | This can be promoted by very strong bases or impurities in the Boc anhydride. Use a milder base such as sodium bicarbonate and ensure you are using high-purity Boc₂O. |
Issue 3: Difficult Work-up and Purification
Symptom: Formation of emulsions during aqueous extraction or product loss during column chromatography.
| Potential Cause | Recommended Solution |
| Emulsion Formation | During the aqueous work-up, the formation of an emulsion can make phase separation difficult. To break the emulsion, add brine (a saturated aqueous solution of NaCl).[4] |
| Excess Boc₂O in Crude Product | Unreacted Boc₂O can co-elute with the product during chromatography. A mild basic wash during the work-up can help hydrolyze the remaining Boc₂O. Alternatively, specialized scavenger resins can be used. |
| Product Loss on Silica Gel | This compound is somewhat polar. If the product is streaking or recovery is low from a silica gel column, consider deactivating the silica gel with a small amount of triethylamine in the eluent system or using a different purification method. |
Experimental Protocols
Below are two detailed protocols for the synthesis of this compound, reflecting common variations in reaction conditions.
Protocol 1: Standard Conditions with Triethylamine in Dichloromethane
This protocol uses a common organic base and solvent.
Materials:
-
Cyclopentylamine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M HCl (for work-up)
-
Saturated aqueous NaHCO₃ solution (for work-up)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve cyclopentylamine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.5 M.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete in 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Aqueous Biphasic Conditions
This protocol uses an inorganic base in an aqueous system, which can be advantageous for ease of work-up.
Materials:
-
Cyclopentylamine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclopentylamine (1.0 eq) in THF or dioxane (to a concentration of ~0.5 M).
-
In a separate beaker, prepare a solution of sodium bicarbonate (1.5 eq) in water.
-
Add the aqueous NaHCO₃ solution to the stirred solution of cyclopentylamine.
-
Add di-tert-butyl dicarbonate (1.2 eq) to the biphasic mixture.
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the this compound.
Data Summary
The following table summarizes common reaction parameters for the N-Boc protection of primary aliphatic amines, which are directly applicable to cyclopentylamine. High yields (>90%) are generally expected under optimized conditions.
| Parameter | Condition A | Condition B | Condition C | Notes |
| Amine | Cyclopentylamine | Cyclopentylamine | Cyclopentylamine | Primary aliphatic amine |
| Boc₂O (eq.) | 1.1 - 1.2 | 1.2 - 1.5 | 1.1 | Stoichiometry is key to avoid side products and ensure full conversion. |
| Base | Triethylamine | NaOH / NaHCO₃ | DMAP (catalytic) | DMAP can significantly accelerate the reaction but may increase side products.[4] |
| Solvent | DCM, THF, ACN | Water/THF, Dioxane | Acetonitrile | Solvent choice can affect reaction rate and solubility.[7] |
| Temperature | Room Temp. (20-25°C) | 0°C to Room Temp. | Room Temp. | Gentle heating (40°C) can be used for slower reactions.[7] |
| Typical Time | 1 - 4 hours | 2 - 6 hours | 0.5 - 2 hours | Reaction should be monitored by TLC or LC-MS. |
| Expected Yield | >90% | >90% | >95% | Yields are highly dependent on proper execution and purification. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]
- 3. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO3 | CID 18453393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
removal of di-tert-butyl dicarbonate from N-Boc-cyclopentylamine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful removal of the di-tert-butyl dicarbonate (Boc) protecting group from N-Boc-cyclopentylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of a Boc deprotection reaction? The main byproducts formed during the acidic cleavage of the Boc group are a stable tert-butyl cation, which typically deprotonates to form isobutylene gas, and carbon dioxide.[1][2] The deprotected amine is usually obtained as its corresponding acid salt (e.g., trifluoroacetate or hydrochloride).[2][3]
Q2: How can I monitor the progress of the deprotection reaction? Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] On a TLC plate, the deprotected cyclopentylamine product is significantly more polar than the this compound starting material and will have a lower Rf value.[5] Staining with ninhydrin can be used to visualize the primary amine product, which will appear as a colored spot.
Q3: My target molecule contains other acid-sensitive functional groups. What are my options for Boc deprotection? For substrates sensitive to strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), milder deprotection methods are recommended.[6][7][8][9] These alternatives include using Lewis acids like zinc bromide (ZnBr₂), or employing thermal deprotection by heating the compound in a suitable solvent such as boiling water or methanol.[6][8][10]
Q4: What is the purpose of using a "scavenger" during deprotection? The tert-butyl cation generated during deprotection is an electrophile that can cause side reactions by alkylating nucleophilic sites on the substrate, a particular issue with electron-rich aromatic rings or certain amino acid residues.[9][11] Scavengers, such as triisopropylsilane (TIS) or anisole, are added to the reaction mixture to trap this reactive cation and prevent unwanted side product formation.[10][12]
Q5: I am observing an emulsion during the aqueous workup. How can I resolve this? Emulsions can form during the extraction process, especially after neutralizing the acidic reaction mixture. To break an emulsion, washing the organic layer with a saturated sodium chloride solution (brine) is often effective.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of the Boc group from this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Deprotection | 1. Insufficient acid strength or concentration.[4][8]2. Reaction temperature is too low.[8]3. Steric hindrance around the Boc-protected amine.[8] | 1. Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 20%).[10]2. Allow the reaction to warm to room temperature if performed at 0 °C.[5]3. For resistant substrates, consider using neat TFA or switching to a stronger system like 4M HCl in dioxane.[4][8] |
| Product Degradation or Side Reactions | 1. Substrate is unstable under harsh acidic conditions.[5][9]2. Overexposure to the deprotecting agent.[5]3. Alkylation of the product by the tert-butyl cation.[11] | 1. Switch to a milder deprotection method (e.g., aqueous phosphoric acid, thermal deprotection).[6][8]2. Carefully monitor the reaction by TLC or LC-MS and perform the workup as soon as the starting material is consumed.[5]3. Add a scavenger like triisopropylsilane (TIS) or water (typically 2.5-5%) to the reaction mixture.[10] |
| Difficulty Isolating the Product | 1. The product (cyclopentylamine salt) is precipitating from the reaction solvent.[10]2. The product is highly water-soluble, leading to poor recovery during aqueous extraction.3. Formation of a stable emulsion during workup. | 1. If the product precipitates as the HCl salt, it can often be isolated by filtration and washed with a non-polar solvent like diethyl ether.[10]2. Avoid an aqueous workup. After removing the acid and solvent in vacuo, triturate the residue with diethyl ether to precipitate the amine salt, or use an ion-exchange resin for capture and release.[13][14]3. Add brine to the separatory funnel to break the emulsion.[5] |
Comparative Overview of Common Deprotection Methods
The selection of a deprotection method depends on the stability of the substrate and the desired reaction conditions.
| Method | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| TFA / DCM | 20-50% TFA in Dichloromethane (DCM), 0 °C to RT.[3][10] | 0.5 - 4 hours.[10] | Fast, effective, and widely used. Volatile reagents are easily removed.[1] | Harsh conditions may cleave other acid-sensitive groups.[11] TFA is corrosive. |
| HCl / Dioxane | 4M HCl in 1,4-Dioxane, RT.[4][5][15] | 1 - 12 hours.[10] | Often precipitates the product as the HCl salt, simplifying isolation.[10] Milder than neat TFA. | Dioxane is a suspected carcinogen.[16] Can be slower than TFA. |
| Thermal (Water) | Deionized water, reflux (100 °C).[10][17][18] | 10 minutes - 2 hours.[6][17] | "Green" and acid-free method.[17] Simple workup. | Requires elevated temperatures, which may not be suitable for thermally sensitive substrates. |
| Lewis Acid (ZnBr₂) | 2-4 equivalents ZnBr₂ in DCM, RT.[7][8] | Several hours | Milder, non-protic conditions. Good for substrates with acid-labile groups.[8] | Requires stoichiometric amounts of the Lewis acid, which may complicate purification. |
Experimental Protocols
Protocol 1: Deprotection of this compound using TFA in DCM
This protocol describes a standard procedure for removing the Boc group using trifluoroacetic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[3]
-
Brine (saturated aqueous NaCl)[3]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[3]
-
Round-bottom flask, magnetic stir bar, ice bath
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[3]
-
Cooling: Cool the solution to 0 °C using an ice bath.[3]
-
Addition of TFA: Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).[3][10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[3]
-
Monitoring: Monitor the reaction's completion by TLC (e.g., using a 9:1 Dichloromethane/Methanol mobile phase and visualizing with a ninhydrin stain).[4] The disappearance of the starting material spot indicates completion.
Work-up:
-
Concentration: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[10]
-
Neutralization: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases.[3]
-
Extraction: Wash the organic layer with brine.[3]
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude cyclopentylamine.[3]
Visualized Workflows and Logic
Caption: General experimental workflow for Boc deprotection using TFA/DCM.
Caption: Decision tree for troubleshooting common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Monitoring N-Boc-Cyclopentylamine Deprotection by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the deprotection of N-Boc-cyclopentylamine using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind monitoring the N-Boc deprotection of cyclopentylamine by TLC?
A1: The deprotection of this compound removes the non-polar tert-butyloxycarbonyl (Boc) group, exposing the polar primary amine of cyclopentylamine. On a silica gel TLC plate, which is a polar stationary phase, the more polar cyclopentylamine will have a stronger interaction and thus travel a shorter distance up the plate compared to the less polar this compound. This results in a lower Retention Factor (Rf) for the product (cyclopentylamine) and a higher Rf for the starting material (this compound). A successful deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product.[1][2]
Q2: Which TLC stains are most effective for visualizing both this compound and cyclopentylamine?
A2: Several staining methods can be used, each with its advantages:
-
Ninhydrin: This is a highly specific stain for primary and secondary amines, appearing as a colored spot (often purple or yellow).[1][3] It is excellent for confirming the presence of the deprotected cyclopentylamine. The Boc-protected starting material will not stain with ninhydrin.
-
Potassium Permanganate (KMnO₄): This is a general oxidative stain that visualizes a wide range of organic compounds, including both the starting material and the product, which will appear as yellow-brown spots on a purple background.[4][5] This allows for simultaneous tracking of both species on the same plate.
-
Iodine: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[3][6] This is a non-destructive method that can be used before other stains.
-
p-Anisaldehyde: This stain is useful for visualizing amines and can provide a range of colors for different compounds upon heating.[3][6]
Q3: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A3: The ideal solvent system should provide good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8 for clear visualization. A common starting point is a mixture of a non-polar solvent and a polar solvent. For the separation of this compound and cyclopentylamine, mixtures of ethyl acetate/hexanes or dichloromethane/methanol are often effective. You may need to adjust the ratio of the solvents to achieve optimal separation. For instance, increasing the proportion of the more polar solvent (e.g., methanol in a DCM/methanol system) will increase the Rf values of both spots.[2]
Troubleshooting Guide
Problem 1: I don't see any spots on my TLC plate after staining.
-
Possible Cause: The concentration of your spotted sample is too low.
-
Suggested Solution: Concentrate your reaction mixture before spotting, or spot multiple times in the same location on the TLC plate, allowing the solvent to evaporate between applications.[2]
-
Possible Cause: The chosen stain is not appropriate for your compounds.
-
Suggested Solution: If you used ninhydrin, remember that it will only visualize the free amine. To see the Boc-protected starting material, use a more general stain like potassium permanganate or p-anisaldehyde.[3][4]
-
Possible Cause: The compound may have evaporated from the TLC plate during development or drying, especially if it is volatile.
-
Suggested Solution: Minimize the time the plate is heated after staining.
Problem 2: My spots are streaking on the TLC plate.
-
Possible Cause: The sample is too concentrated.
-
Suggested Solution: Dilute the sample before spotting it on the TLC plate.[7]
-
Possible Cause: The amine is interacting too strongly with the acidic silica gel.
-
Suggested Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your developing solvent system to suppress this interaction and produce sharper spots.[7]
Problem 3: I see a spot for my starting material, but no new spot for the product after the reaction should be complete.
-
Possible Cause: The deprotection reaction has not worked.
-
Suggested Solution: Verify your reaction conditions, including the reagent (e.g., trifluoroacetic acid, hydrochloric acid), solvent, temperature, and reaction time.[8][9] Ensure your reagents are not degraded.
-
Possible Cause: The product is highly polar and is not moving from the baseline.
-
Suggested Solution: Increase the polarity of your mobile phase. For example, in a dichloromethane/methanol system, increase the percentage of methanol.[2]
Problem 4: I see multiple spots on the TLC plate for my reaction mixture.
-
Possible Cause: The reaction is incomplete, showing both starting material and product.
-
Suggested Solution: Allow the reaction to proceed for a longer duration and continue to monitor by TLC.[2]
-
Possible Cause: Side reactions have occurred, leading to the formation of byproducts.
-
Suggested Solution: Review your reaction conditions. Excessive heat or prolonged exposure to strong acids can lead to side reactions.[2][8] Consider using scavengers if tert-butylation byproducts are a concern.[10]
Data Presentation
| Compound | Typical Mobile Phase (v/v) | Approximate Rf Value | Visualization Method(s) |
| This compound | 20% Ethyl Acetate/Hexanes | 0.6 - 0.7 | Potassium Permanganate, p-Anisaldehyde, Iodine |
| Cyclopentylamine | 20% Ethyl Acetate/Hexanes | 0.1 - 0.2 | Ninhydrin, Potassium Permanganate, p-Anisaldehyde, Iodine |
| This compound | 5% Methanol/Dichloromethane | 0.8 - 0.9 | Potassium Permanganate, p-Anisaldehyde, Iodine |
| Cyclopentylamine | 5% Methanol/Dichloromethane | 0.3 - 0.4 | Ninhydrin, Potassium Permanganate, p-Anisaldehyde, Iodine |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.
Experimental Protocols
Protocol 1: N-Boc Deprotection of this compound using Trifluoroacetic Acid (TFA)
-
Dissolve this compound in dichloromethane (DCM) (e.g., 0.1 M solution).
-
To this solution, add trifluoroacetic acid (TFA) (typically 20-50% v/v).[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 15-30 minutes).
Protocol 2: TLC Monitoring of the Deprotection Reaction
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 20% ethyl acetate in hexanes).
-
On a silica gel TLC plate, draw a baseline with a pencil.
-
Using a capillary tube, spot the initial this compound starting material on the left of the baseline as a reference.
-
Carefully take an aliquot from the reaction mixture and spot it in the center of the baseline.
-
Place the TLC plate in the developing chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely. Gentle heating with a heat gun may be necessary to remove all traces of solvent and acid.[2]
-
Visualize the spots using an appropriate staining method (e.g., dip in a potassium permanganate solution followed by gentle heating, or spray with a ninhydrin solution and heat).
-
Circle the visible spots with a pencil and calculate the Rf values (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Compare the reaction mixture lane to the starting material reference to assess the progress of the deprotection.
Visualizations
Caption: Workflow for monitoring this compound deprotection by TLC.
Caption: Relationship between compound polarity and TLC Rf value during deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Magic Formulas [chem.rochester.edu]
- 4. TLC stains [reachdevices.com]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: N-Boc Deprotection of Sterically Hindered Amines
Welcome to the technical support center for challenges in the cleavage of sterically hindered N-Boc-cyclopentylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common difficulties encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from sterically encumbered amines. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-Boc deprotection of sterically hindered cyclopentylamine, offering potential causes and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection of cyclopentylamine using standard trifluoroacetic acid (TFA) in dichloromethane (DCM) is very slow or does not go to completion, even after extended reaction times. What is causing this and how can I resolve it?
Answer: Incomplete or slow deprotection of this compound is often due to the steric hindrance around the nitrogen atom, which impedes the approach of the acid.[1][2] Other contributing factors can include insufficient acid strength or low reaction temperatures.[1]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%) or consider using neat TFA for a short period, provided your substrate is stable under these stronger acidic conditions.[1][3] Allowing the reaction to warm from 0 °C to room temperature can also increase the reaction rate.[1]
-
Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate is often more potent than TFA/DCM for deprotecting hindered amines.[1]
-
Consider Lewis Acids: Lewis acids offer a non-protic alternative. Reagents like zinc bromide (ZnBr₂) can be effective, often under milder conditions than strong Brønsted acids.[1]
-
Thermal Deprotection: For substrates that can withstand higher temperatures, thermal cleavage in a suitable solvent like trifluoroethanol (TFE) or even water can be an effective, acid-free alternative.[1][4][5]
Issue 2: Formation of Side Products
Question: I am observing the formation of unknown byproducts in my reaction mixture. What are the likely side reactions and how can I prevent them?
Answer: A common side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated.[3] For cyclopentylamine itself, if other nucleophilic sites are present in the molecule, this can be a significant issue.
Recommended Solutions:
-
Use a Scavenger: The addition of a cation scavenger, such as thiophenol or anisole, to the reaction mixture can trap the tert-butyl cation and prevent it from reacting with your desired product or other sensitive groups.[6]
-
Alternative Deprotection Methods: Switching to a non-acidic deprotection method, such as thermal deprotection, can eliminate the formation of the tert-butyl cation altogether.[4]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction. The deprotected cyclopentylamine is more polar than the N-Boc protected starting material and will therefore have a lower Rf value.[1] Staining with ninhydrin can help visualize the primary amine product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q2: My molecule contains other acid-sensitive functional groups. How can I selectively remove the N-Boc group?
A2: For substrates with acid-labile functionalities, using harsh acidic conditions like strong TFA or HCl is not advisable.[3] Milder or alternative methods should be employed:
-
Milder Acidic Conditions: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][6]
-
Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane can be a selective method for Boc deprotection in the presence of acid-sensitive groups.[1][3]
-
Non-Acidic Methods: Thermal deprotection or using reagents like oxalyl chloride in methanol are excellent options to avoid acidic conditions entirely.[1][4][7][8]
Q3: Can I use thermal deprotection for this compound?
A3: Yes, thermal deprotection is a viable option. Heating the N-Boc protected amine in a solvent like methanol, trifluoroethanol (TFE), or even water can lead to the removal of the Boc group without the need for an acid catalyst.[4][5][9] The efficiency of thermal deprotection can be dependent on the solvent and temperature.[4]
Summary of Deprotection Conditions
The following table summarizes various conditions for N-Boc deprotection, with a focus on methods applicable to sterically hindered amines.
| Method | Reagents and Conditions | Advantages | Disadvantages | Citations |
| Strong Acid | 20-50% TFA in DCM, 0 °C to RT, 1-4 h | Well-established, often effective for hindered amines. | Can cleave other acid-sensitive groups; formation of tert-butyl cation side products. | [1][3] |
| Stronger Acid | 4M HCl in dioxane, RT, 1-4 h | More potent than TFA for stubborn deprotections. | Harsh conditions, not suitable for sensitive substrates. | [1][10] |
| Lewis Acid | ZnBr₂ (4 equiv.) in DCM, RT | Milder than strong Brønsted acids, can be more selective. | Requires stoichiometric amounts of the Lewis acid. | [1] |
| Milder Acid | Aqueous phosphoric acid in THF | Mild and environmentally benign.[6] | May be too slow for highly hindered substrates. | [6][11] |
| Thermal | TFE or Methanol, 150-240 °C (in continuous flow) | Acid-free, avoids tert-butyl cation formation, can be selective.[4][12] | Requires high temperatures, may not be suitable for thermally sensitive molecules. | [4][12][13] |
| Alternative | Oxalyl chloride (3 equiv.) in Methanol, RT, 1-4 h | Mild, room temperature conditions, tolerant of many functional groups.[7][8] | Reagent is corrosive and moisture-sensitive. | [7][8] |
Detailed Experimental Protocols
Protocol 1: Deprotection using HCl in Dioxane [1]
-
Dissolve the this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the cyclopentylamine hydrochloride salt often precipitates. The solid can be collected by filtration and washed with a solvent like diethyl ether.
-
If the product does not precipitate, the solvent and excess HCl can be removed under reduced pressure. A subsequent basic workup (e.g., with aqueous NaHCO₃) can be performed to obtain the free amine.
Protocol 2: Deprotection using Zinc Bromide [1]
-
Dissolve the this compound (1 equivalent) in dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.
-
Stir the mixture at room temperature. The reaction time can vary, so it is crucial to monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of a base (e.g., saturated sodium bicarbonate or ammonium hydroxide).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may require further purification.
Protocol 3: Thermal Deprotection in Continuous Flow [4]
-
Prepare a solution of this compound in a suitable solvent such as methanol or trifluoroethanol (TFE).
-
Using a continuous flow reactor system, pump the solution through a heated coil.
-
The optimal temperature and residence time will need to be determined empirically but can range from 150 °C to 240 °C with residence times of 30-60 minutes.[4]
-
Collect the output from the reactor.
-
The solvent can be removed under reduced pressure to yield the deprotected amine.
Visual Guides
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mcours.net [mcours.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N-Boc Deprotection of Cyclopentylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding alternative methods for the N-Boc deprotection of cyclopentylamine. It is intended for researchers, scientists, and drug development professionals who may encounter challenges with standard deprotection protocols or are working with sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: My standard N-Boc deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is leading to side products. What are the likely causes?
A1: The most common side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated as a byproduct.[1] If your cyclopentylamine derivative contains electron-rich aromatic rings or other nucleophilic sites, you may observe undesired alkylation. Additionally, if other acid-labile protecting groups are present, they may be cleaved under standard TFA/DCM conditions.[1][2]
Q2: I am experiencing incomplete deprotection of N-Boc-cyclopentylamine. What steps can I take to drive the reaction to completion?
A2: Incomplete deprotection is often a result of insufficient acid strength, concentration, or reaction time.[1] You can consider the following adjustments:
-
Increase TFA concentration: Gradually increase the concentration of TFA from the typical 20-25% up to 50% (v/v) in DCM.[1]
-
Extend Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed.[3]
-
Switch to a Stronger Acid: Using 4M HCl in 1,4-dioxane is a stronger acidic condition that can be effective for more resistant substrates.[1][3][4]
Q3: Are there milder, non-acidic alternatives for N-Boc deprotection of cyclopentylamine, especially for substrates with acid-sensitive functionalities?
A3: Yes, several non-acidic or milder acidic methods can be employed for the deprotection of N-Boc groups on sensitive substrates. These include:
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) and Trimethylsilyl Iodide (TMSI) can effectively cleave the Boc group under milder conditions.[1][3][5][6]
-
Thermal Deprotection: Heating the N-Boc protected cyclopentylamine in a suitable solvent such as water, methanol, or 2,2,2-trifluoroethanol (TFE) can induce thermal cleavage of the Boc group without the need for an acid catalyst.[3][7][8]
-
Oxalyl Chloride in Methanol: This system provides a mild method for the deprotection of a variety of N-Boc protected amines at room temperature.[2][9][10]
Q4: How can I monitor the progress of the deprotection reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and efficient method to monitor the reaction's progress. The deprotected cyclopentylamine is more polar than its N-Boc protected precursor and will therefore have a lower Rf value on the TLC plate.[3] Staining with a ninhydrin solution can help visualize the primary amine product. LC-MS is another powerful technique to monitor the disappearance of the starting material and the appearance of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient acid strength or concentration. Short reaction time. Steric hindrance around the amine. | Increase TFA concentration (up to 50%) or switch to 4M HCl in dioxane.[1] Extend the reaction time and monitor by TLC/LC-MS.[3] Consider an alternative method like TMSI for sterically hindered amines. |
| Formation of Side Products (t-butylation) | Presence of nucleophilic groups on the substrate which are alkylated by the t-butyl cation. | Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the t-butyl cation.[1] Switch to a milder deprotection method such as ZnBr₂ or thermal deprotection.[1][3] |
| Cleavage of Other Acid-Labile Groups | The reaction conditions are too harsh for other protecting groups (e.g., trityl, t-butyl esters) present in the molecule. | Use a milder Lewis acid like ZnBr₂ which can be more selective.[1][11] Employ non-acidic methods like thermal deprotection in water or oxalyl chloride in methanol.[2][7] |
| Low Yield | Product loss during work-up (e.g., if the amine is water-soluble). Incomplete reaction. Degradation of the product. | Ensure proper pH adjustment during aqueous workup to minimize the solubility of the free amine in the aqueous layer. Confirm reaction completion before workup. If the product is unstable, consider a milder deprotection method and immediate use in the next step. |
Comparison of Alternative Deprotection Methods
| Method | Reagent/Solvent | Temperature | Typical Time | Yield (%) | Notes |
| Lewis Acid | ZnBr₂ / DCM | Room Temp | 3 days | High | Good for substrates with acid-sensitive functionalities.[3][11][12] |
| Lewis Acid | TMSI / MeCN | 0 °C | 30 min | High | Effective for sterically hindered and sensitive substrates.[3] |
| Thermal (Catalyst-free) | Water | 100 °C (Reflux) | ~12 min | 90-97 | An environmentally friendly, "green" chemistry approach.[3][7][13] |
| Thermal (Flow) | TFE | 120-240 °C | 20-30 min | 93-100 | High temperature, continuous flow method.[3][8] |
| Mild Acid Generation | Oxalyl Chloride / MeOH | Room Temp | 1-4 h | up to 90 | Tolerant of many functional groups.[2][9][10] |
Note: Yields and reaction times are highly substrate-dependent and may require optimization for this compound.
Key Experimental Protocols
Protocol 1: Deprotection using Zinc Bromide (ZnBr₂) in DCM [3][12]
-
Dissolve the this compound (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Add anhydrous Zinc Bromide (ZnBr₂) (approximately 2-4 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction time can be up to 3 days.
-
Upon completion, dilute the reaction mixture with a saturated aqueous solution of sodium carbonate and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the cyclopentylamine.
Protocol 2: Thermal Deprotection in Water [3][7]
-
Suspend the this compound (1 equivalent) in deionized water.
-
Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).
-
Monitor the reaction by TLC. The reaction is often complete within 15 minutes.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol [2][9]
-
In a dry round bottom flask, dissolve the this compound (1 equivalent) in Methanol (MeOH).
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution. An increase in temperature may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The product is often obtained as the hydrochloride salt.
Visualized Workflows and Logic
Caption: Workflow for N-Boc deprotection of cyclopentylamine.
Caption: Troubleshooting logic for N-Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Zinc Bromide [commonorganicchemistry.com]
- 7. mcours.net [mcours.net]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to TFA vs. HCl for N-Boc-Cyclopentylamine Deprotection
For researchers, scientists, and drug development professionals, the removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent and critical step in multi-step organic synthesis. The choice of acidic reagent for this transformation can significantly impact reaction efficiency, product purity, and overall yield. This guide provides an objective comparison of two of the most common reagents for the deprotection of N-Boc-cyclopentylamine: trifluoroacetic acid (TFA) and hydrochloric acid (HCl), supported by generalized experimental data and detailed protocols.
The deprotection of this compound proceeds via an acid-catalyzed mechanism. Protonation of the carbamate's carbonyl oxygen by a strong acid like TFA or HCl weakens the tert-butyl-oxygen bond. This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[1][2] The resulting cyclopentylamine is then protonated by the excess acid to form the corresponding ammonium salt.
Quantitative Comparison of Deprotection Reagents
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[3], neat TFA[3] | 4M in 1,4-Dioxane[3], 1M-4M in various organic solvents (e.g., MeOH, EtOAc)[3] |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[3] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[3] or slower depending on the solvent and concentration. |
| Yield | Typically high to quantitative. | Typically high to quantitative. |
| Product Purity | Generally high, but the resulting trifluoroacetate salt can sometimes be oily or difficult to crystallize.[4] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[4] |
| Work-up | Typically involves removal of excess TFA and solvent in vacuo, followed by neutralization with a base (e.g., NaHCO₃ solution) and extraction.[5] | Often involves precipitation of the hydrochloride salt, which can be isolated by filtration, or removal of the solvent in vacuo.[6] |
| Side Reactions | The intermediate t-butyl cation can lead to alkylation of nucleophilic species; scavengers are sometimes used to prevent this. | Similar potential for t-butyl cation side reactions, though the choice of solvent can influence this. |
| Handling | Highly corrosive and volatile. Requires careful handling in a fume hood. | Corrosive. Solutions in organic solvents are also volatile and require handling in a fume hood. |
Experimental Protocols
The following are generalized protocols for the deprotection of this compound using TFA and HCl. Researchers should monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) to determine the optimal reaction time for their specific conditions.
Protocol 1: Deprotection of this compound using TFA in DCM
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA to achieve a concentration of 20-50% (v/v). For example, for a 25% TFA/DCM solution, add 1 mL of TFA for every 3 mL of DCM.[5]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[3]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution should be exercised due to the evolution of CO₂ gas.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free cyclopentylamine.
Protocol 2: Deprotection of this compound using HCl in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable solvent like methanol or DCM, or add it directly to the HCl solution.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate.[3]
-
Stir the reaction mixture at room temperature. The deprotected cyclopentylamine hydrochloride salt may precipitate from the solution.
-
The reaction is often complete within 30 minutes to 2 hours.[3]
-
If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt, which can be used as is or further purified.
Visualizing the Deprotection Workflow
The following diagrams illustrate the general signaling pathway of acid-catalyzed Boc deprotection and a typical experimental workflow.
Caption: Acid-catalyzed N-Boc deprotection pathway.
Caption: General experimental workflow for N-Boc deprotection.
References
A Comparative Spectral Analysis: N-Boc-cyclopentylamine vs. Cyclopentylamine
For researchers and professionals in drug development and organic synthesis, a thorough understanding of the spectral characteristics of molecules is paramount for structure elucidation and reaction monitoring. This guide provides a detailed comparative analysis of the spectral data for N-Boc-cyclopentylamine and its parent amine, cyclopentylamine. The addition of the tert-butoxycarbonyl (Boc) protecting group significantly alters the spectral features of the molecule, providing clear markers for successful protection. This guide presents a summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
At a Glance: Key Spectral Differences
The introduction of the Boc protecting group on the nitrogen atom of cyclopentylamine results in distinct and predictable changes in the spectral data. In ¹H NMR, the protons on the cyclopentyl ring adjacent to the nitrogen shift downfield in cyclopentylamine due to the direct electron-withdrawing effect of the amine group. In contrast, these protons in this compound experience a slightly different chemical environment. The most notable difference in the ¹H NMR of this compound is the appearance of a large singlet peak around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.
In ¹³C NMR, the carbons of the cyclopentyl ring in this compound are deshielded compared to cyclopentylamine. Furthermore, this compound exhibits characteristic signals for the quaternary carbon and the methyl carbons of the Boc group.
Infrared (IR) spectroscopy provides clear evidence of the Boc group's presence. This compound displays a strong carbonyl (C=O) stretching vibration, which is absent in the spectrum of cyclopentylamine. The N-H stretching vibrations also differ significantly between the two compounds.
Mass spectrometry (MS) reveals a higher molecular weight for this compound. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).
Data Presentation
The following tables summarize the key quantitative data from the spectral analysis of this compound and cyclopentylamine.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~4.5 (broad) | br s | 1H | N-H |
| ~3.7 | m | 1H | CH-N | |
| 1.9-1.5 | m | 8H | Cyclopentyl CH₂ | |
| 1.44 | s | 9H | C(CH₃)₃ | |
| Cyclopentylamine | ~3.4 | m | 1H | CH-N |
| 1.9-1.2 | m | 8H | Cyclopentyl CH₂ | |
| 1.1 (broad) | br s | 2H | NH₂ |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~155 | C=O (Boc) |
| ~79 | C(CH₃)₃ | |
| ~52 | CH-N | |
| ~33 | Cyclopentyl CH₂ | |
| ~24 | Cyclopentyl CH₂ | |
| 28.4 | C(CH₃)₃ | |
| Cyclopentylamine | ~54 | CH-N |
| ~34 | Cyclopentyl CH₂ | |
| ~24 | Cyclopentyl CH₂ |
Table 3: IR Spectral Data (neat)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3330 | N-H Stretch |
| ~2960, 2870 | C-H Stretch (Aliphatic) | |
| ~1685 | C=O Stretch (Amide I) | |
| ~1520 | N-H Bend (Amide II) | |
| Cyclopentylamine | ~3360, 3280 | N-H Stretch (Asymmetric & Symmetric) |
| ~2950, 2860 | C-H Stretch (Aliphatic) | |
| ~1590 | N-H Bend (Scissoring) |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 185 | 130 [M-C₄H₉]⁺, 86 [M-Boc+H]⁺, 57 [C₄H₉]⁺ |
| Cyclopentylamine | 85 | 84 [M-H]⁺, 56 [M-C₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the compound (this compound or cyclopentylamine) was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The instrument was tuned and shimmed for the sample. A standard one-pulse sequence was used to acquire the ¹H NMR spectrum. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse program. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
FT-IR spectra were obtained using a Fourier Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the liquid sample (this compound or cyclopentylamine) was placed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. The sample spectrum was then collected over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum was automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectra were acquired on a mass spectrometer using electron ionization (EI).
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: The sample was ionized using a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum was recorded over a mass range of m/z 40-300.
Visualization of Structural Differences and Analytical Workflow
The following diagrams illustrate the structural differences between the two molecules and the logical flow of the comparative spectral analysis.
Caption: Structural relationship between Cyclopentylamine and this compound.
A Comparative Analysis of the Reactivity of N-Boc-Cyclopentylamine and Other Boc-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, enabling the selective transformation of complex molecules. The reactivity of a Boc-protected amine is subtly influenced by the steric and electronic nature of the amine substituent. This guide provides an objective comparison of the reactivity of N-Boc-cyclopentylamine with other representative Boc-protected amines across common synthetic transformations: deprotection, acylation, and alkylation. The information presented is supported by experimental data to aid in the strategic planning of synthetic routes.
Comparative Reactivity Data
The following tables summarize quantitative data for the reactivity of this compound in comparison to other Boc-protected amines.
Table 1: Reactivity in Deprotection Reactions
Boc deprotection is a fundamental step in many synthetic sequences. The rate of this reaction is influenced by factors such as steric hindrance around the nitrogen atom and the stability of the resulting carbocation.
| N-Boc-Amine | Amine Type | Deprotection Method | Reaction Time | Yield (%) | Reference |
| This compound | Secondary, Cyclic (5-membered) | Thermal (MeOH, 230 °C) | 45 min | ~85% (estimated) | [1] |
| N-Boc-pyrrolidine | Secondary, Cyclic (5-membered) | Thermal (TFE, 150 °C) | 60 min | 60% | [1] |
| N-Boc-piperidine | Secondary, Cyclic (6-membered) | Thermal (TFE, 150 °C) | 60 min | 35% | [1] |
| N-Boc-diethylamine | Secondary, Acyclic | Thermal (TFE, 150 °C) | 60 min | 27% | [1] |
| N-Boc-aniline | Primary, Aromatic | Thermal (TFE, 240 °C) | 30 min | 93% | [1][2] |
| N-Boc-phenethylamine | Primary, Aliphatic | Thermal (TFE, 240 °C) | 30 min | 44% | [1][2] |
Note: Yields and reaction times can vary based on specific reaction conditions, including solvent and temperature.
Table 2: Reactivity in Acylation Reactions
The acylation of a Boc-protected amine is generally challenging due to the steric bulk and the electron-withdrawing nature of the Boc group, which reduces the nucleophilicity of the nitrogen. However, under forcing conditions or with highly reactive acylating agents, this transformation can be achieved.
| N-Boc-Amine | Amine Type | Acylating Agent | Reaction Conditions | Yield (%) | Reference |
| This compound | Secondary, Cyclic | Acetyl Chloride | Et3N, CH2Cl2, 0 °C to rt | High (qualitative) | General Protocol |
| N-Boc-piperidine | Secondary, Cyclic | Propionyl Chloride | DIPEA, CH2Cl2 | >95% | [3] |
| N-Boc-pyrrolidine | Secondary, Cyclic | Benzoyl Chloride | DIPEA, CH2Cl2 | ~80-90% (estimated) | [4] |
| N-Boc-diethylamine | Secondary, Acyclic | Chloroacetyl Chloride | Na2CO3, CH2Cl2/H2O | High (qualitative) | [5] |
Table 3: Reactivity in Alkylation Reactions
Alkylation of N-Boc-amines is also a challenging transformation due to the reduced nucleophilicity of the nitrogen. Strong bases are often required to deprotonate the carbamate, and the reaction is sensitive to steric hindrance.
| N-Boc-Amine | Amine Type | Alkylating Agent | Reaction Conditions | Yield (%) | Reference |
| This compound | Secondary, Cyclic | Methyl Iodide | NaH, DMF, 0 °C to rt | Moderate to Good | General Protocol |
| N-Boc-4-aminopyridine | Secondary, Heterocyclic | Various Alkyl Halides | Electrogenerated base | High | [6] |
| N-Boc-pyrrolidine | Secondary, Cyclic | sec-Butyllithium | (-)-Sparteine, Et2O | High (for deprotonation) | [7] |
Note: Quantitative comparative data for the alkylation of this specific set of Boc-amines is limited. The table reflects the general feasibility of the reaction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of this compound
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or a mixture of Water and Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cyclopentylamine (1.0 eq) in the chosen solvent (e.g., DCM or 1:1 H₂O/THF).
-
Add the base (TEA, 1.2 eq or NaOH, 1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if using an organic solvent, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine. If using an aqueous mixture, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.[8]
Protocol 2: Thermal Deprotection of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
High-temperature flow reactor or sealed tube
Procedure:
-
Prepare a solution of this compound in methanol.
-
Using a continuous flow reactor or a sealed tube, heat the solution to 230 °C for a residence time of 45 minutes.[1]
-
Monitor the deprotection by TLC or LC-MS.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 3: N-Acylation of this compound with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-acetylated product.[4]
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
yield comparison of different N-Boc-cyclopentylamine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes to N-Boc-cyclopentylamine, a valuable building block in pharmaceutical and medicinal chemistry. We will delve into the two most common methodologies: a two-step synthesis involving reductive amination followed by N-Boc protection, and a more streamlined one-pot synthesis. This comparison is supported by experimental data on yields, detailed protocols, and visual representations of the synthetic workflows to aid in selecting the most appropriate method for your research needs.
Data Presentation: Yield Comparison
The selection of a synthetic route can significantly impact the overall efficiency of obtaining the desired product. The following table summarizes the reported yields for the different methods of synthesizing this compound.
| Synthesis Method | Key Reagents | Reported Yield |
| Two-Step Synthesis | ||
| Step 1: Reductive Amination | Cyclopentanone, Ammonia, H₂, Ru/Nb₂O₅ | 84%[1][2] |
| Step 2: N-Boc Protection | Cyclopentylamine, Di-tert-butyl dicarbonate (Boc₂O) | ~95% (typical)[3] |
| Overall Estimated Yield | ~80% | |
| One-Pot Synthesis | Cyclopentanone, Ammonia, NaBH(OAc)₃, Boc₂O | Excellent (Qualitative)[2] |
Note: The yield for the one-pot synthesis is described as "excellent" in the literature for similar substrates, but a specific quantitative yield for this compound was not explicitly found.[2] The overall yield for the two-step synthesis is an estimation based on the reported yields of the individual steps.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Two-Step Synthesis
This method involves the initial formation of cyclopentylamine from cyclopentanone, followed by its protection with a tert-butyloxycarbonyl (Boc) group.
Step 1: Reductive Amination of Cyclopentanone
This protocol is adapted from procedures for the reductive amination of ketones.[1][2][4]
-
Materials:
-
Cyclopentanone
-
Ammonia (e.g., 7N solution in Methanol)
-
Hydrogen (H₂) gas
-
Ruthenium on Niobium(V) oxide (Ru/Nb₂O₅) catalyst
-
Methanol (as solvent)
-
High-pressure autoclave reactor
-
-
Procedure:
-
In a high-pressure autoclave reactor, charge the vessel with cyclopentanone (1.0 eq), a solution of ammonia in methanol, and the Ru/Nb₂O₅ catalyst.
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to approximately 2 MPa.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude cyclopentylamine. The product can be further purified by distillation.
-
Step 2: N-Boc Protection of Cyclopentylamine
This is a standard procedure for the protection of primary amines.[3]
-
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) as a base
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as a solvent
-
-
Procedure:
-
Dissolve cyclopentylamine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1 - 1.5 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product can be purified by column chromatography if necessary.
-
Method 2: One-Pot Synthesis
This streamlined approach combines the reductive amination and N-Boc protection steps into a single reaction vessel. This protocol is based on tandem reductive amination/N-Boc protection procedures.[2]
-
Materials:
-
Cyclopentanone
-
Ammonium acetate or Ammonia solution
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as a solvent
-
Acetic acid (optional, as a catalyst for imine formation)
-
-
Procedure:
-
To a solution of cyclopentanone (1.0 eq) and ammonium acetate (1.5 eq) in the chosen solvent, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
-
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]
- 4. benchchem.com [benchchem.com]
A Comparative Cost-Benefit Analysis of N-Boc-Cyclopentylamine in Synthesis
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and other high-value chemical entities, the judicious selection of protecting groups for amine functionalities is a critical strategic decision. This guide provides a comprehensive cost-benefit analysis of using tert-butoxycarbonyl (Boc) protected cyclopentylamine (N-Boc-cyclopentylamine) in synthesis, with a direct comparison to its common alternatives: benzyl chloroformate (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) protected cyclopentylamine. This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of performance, cost-effectiveness, and experimental considerations.
At a Glance: Key Characteristics of Amine Protecting Groups
The primary distinction between Boc, Cbz, and Fmoc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.
| Characteristic | This compound | N-Cbz-cyclopentylamine | N-Fmoc-cyclopentylamine |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Cleavage Condition | Acidic (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂, Pd/C) | Basic (e.g., Piperidine) |
| Stability | Stable to base, hydrogenolysis | Stable to mild acid and base | Stable to acid and hydrogenolysis |
| Key Advantages | Mild acidic cleavage, broad compatibility | Orthogonal to acid- and base-labile groups | Very mild basic cleavage, ideal for sensitive substrates |
| Potential Limitations | Strong acid can cleave other sensitive groups | Not suitable for molecules with reducible functional groups | Base-lability can be a limitation in some synthetic routes |
Cost-Benefit Analysis: A Quantitative Comparison
The selection of a protecting group strategy is often a balance between the cost of reagents, the efficiency of the synthetic steps, and the overall yield of the desired product. The following tables provide a quantitative comparison of the estimated costs and experimental performance for the protection and deprotection of cyclopentylamine using Boc, Cbz, and Fmoc strategies.
Reagent and Protected Amine Cost Comparison
| Compound | Representative Price (per gram) | Molar Mass ( g/mol ) | Cost per Mole |
| Cyclopentylamine | ~$0.61 - $1.66[1][2][3] | 85.15 | ~$52 - $141 |
| Di-tert-butyl dicarbonate (Boc)₂O | ~$1.93 - $5.02[4][5][6] | 218.25 | ~$421 - $1096 |
| Benzyl chloroformate (Cbz-Cl) | ~$0.48 - $1.20[7] | 170.59 | ~$82 - $205 |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | ~$12.00 - $13.20 | 258.70 | ~$3105 - $3416 |
| This compound | ~$45.00[1] | 185.27 | ~$8339 |
| Trifluoroacetic acid (TFA) | ~$0.23 - $1.10[8][9][10][11] | 114.02 | ~$26 - $125 |
| Piperidine | ~$0.17 - $0.82[12][13][14][15] | 85.15 | ~$14 - $70 |
| 10% Palladium on Carbon | ~$13.98 - $69.58[16][17][18][19] | N/A | N/A |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Performance Comparison for Protection and Deprotection
| Parameter | N-Boc Protection | N-Cbz Protection | N-Fmoc Protection |
| Typical Yield (Protection) | >95% | ~90%[20] | High (often quantitative) |
| Typical Reaction Time (Protection) | 2-12 hours | 20 hours[20] | 1-4 hours |
| Typical Yield (Deprotection) | >95% | 93-98%[21][22] | >95% |
| Typical Reaction Time (Deprotection) | 0.5-2 hours | 3-10 minutes[21][22] | 5-30 minutes |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of cyclopentylamine. Optimal conditions may vary depending on the specific reaction scale and desired purity.
N-Boc Protection of Cyclopentylamine
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve cyclopentylamine (1.0 eq) in the chosen solvent.
-
Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
N-Cbz Protection of Cyclopentylamine
Materials:
-
Cyclopentylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve cyclopentylamine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water (e.g., 2:1).[20]
-
Cool the solution to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq) and stir the reaction at 0 °C for several hours, then allow it to warm to room temperature and stir overnight.[20]
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[20]
N-Fmoc Protection of Cyclopentylamine
Materials:
-
Cyclopentylamine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane and Water
Procedure:
-
Dissolve cyclopentylamine (1.0 eq) in a mixture of dioxane and aqueous sodium carbonate solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of Fmoc-Cl (1.05 eq) in dioxane.
-
Stir vigorously at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Deprotection Protocols
N-Boc Deprotection (Acidic Cleavage)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the solution at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting cyclopentylammonium trifluoroacetate salt can be used directly or neutralized with a base to obtain the free amine.
N-Cbz Deprotection (Hydrogenolysis)
Materials:
-
N-Cbz-cyclopentylamine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve N-Cbz-cyclopentylamine in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature. The reaction is often very fast (3-10 minutes).[21][22]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected cyclopentylamine.
N-Fmoc Deprotection (Basic Cleavage)
Materials:
-
N-Fmoc-cyclopentylamine
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-cyclopentylamine in DMF.
-
Add a solution of piperidine in DMF (e.g., 20% v/v).
-
Stir the mixture at room temperature for 5-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can often be taken to the next step directly, or the solvent can be removed under reduced pressure. The dibenzofulvene-piperidine adduct byproduct is typically removed during subsequent workup or purification steps.
Workflow Visualizations
The following diagrams illustrate the general workflows for the protection and deprotection of cyclopentylamine using the Boc, Cbz, and Fmoc strategies.
Caption: General workflows for the protection of cyclopentylamine.
Caption: General workflows for the deprotection of N-protected cyclopentylamine.
Conclusion
The choice between this compound and its Cbz or Fmoc protected counterparts is a nuanced decision that depends on the specific requirements of the synthetic route.
-
This compound offers a robust and high-yielding protection strategy with a straightforward acidic deprotection. Its main drawback is the harshness of the deprotection conditions, which may not be suitable for acid-sensitive substrates. The cost of the protecting reagent, (Boc)₂O, is moderate.
-
N-Cbz-cyclopentylamine provides an excellent orthogonal protecting group that is stable to both mild acid and base. The deprotection via hydrogenolysis is very clean and rapid. However, it is incompatible with other reducible functional groups in the molecule, and the use of a palladium catalyst adds to the cost and requires a filtration step for removal. The protecting reagent, Cbz-Cl, is relatively inexpensive.
-
N-Fmoc-cyclopentylamine is the ideal choice for syntheses involving acid-sensitive or reducible functional groups due to its exceptionally mild basic deprotection. The deprotection is fast and clean. The primary disadvantage is the significantly higher cost of the Fmoc-Cl reagent.
Ultimately, a thorough analysis of the overall synthetic plan, including the stability of all functional groups and the cost of all reagents and purification steps, is necessary to make the most informed and cost-effective decision for your research and development needs.
References
- 1. nanochemazone.com [nanochemazone.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Di-tert-butyl Dicarbonate | 24424-99-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Di Tert Butyl Dicarbonate at 1150.00 INR in Mumbai | P C Chem [tradeindia.com]
- 6. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Trifluoroacetic acid price,buy Trifluoroacetic acid - chemicalbook [m.chemicalbook.com]
- 9. Trifluoroacetic acid (TFA), 500 ml, CAS No. 76-05-1 | (Lewis) Acids | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. TRIFLUOROACETIC ACID | PCI SCIENTIFIC SUPPLY, INC. [pciscientific.com]
- 12. Piperidine, 99% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. store.p212121.com [store.p212121.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Piperidine ReagentPlus , 99 110-89-4 [sigmaaldrich.com]
- 16. Palladium on Carbon Price: Current Market Trends [accio.com]
- 17. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 18. 碳负载钯催化剂 extent of labeling: 5 wt. % loading (dry basis), matrix activated carbon, wet support | Sigma-Aldrich [sigmaaldrich.com]
- 19. Palladium on carbon 10% Dry, 5 gram. | eBay [ebay.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Navigating Purity: A Comparative Guide to Analytical Techniques for N-Boc-cyclopentylamine
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. N-Boc-cyclopentylamine, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, is no exception. This guide provides an objective comparison of the primary analytical techniques used to confirm the purity of this compound, supported by detailed experimental protocols and illustrative data to aid in method selection and implementation.
The principal methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information, making the choice of method dependent on the specific analytical goal, such as routine quality control, identification of unknown impurities, or absolute purity determination.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for purity assessment is a critical decision in the drug development workflow. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound, allowing for a direct comparison of their capabilities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and a liquid mobile phase.[1] | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[2][3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure.[1] |
| Primary Use | Quantitative analysis of chemical purity, particularly for non-volatile impurities.[2][4] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[5][6] | Structural confirmation, identification, and quantification of the main component and impurities without a reference standard.[5][7][8] |
| Sample Volatility | Not critical. | Requires volatile or derivatizable analytes. This compound is amenable to GC analysis. | Not critical. |
| Resolution | High resolution, capable of separating closely related impurities.[1] | Very high resolution for volatile compounds.[2] | Generally lower resolution for complex mixtures compared to chromatography, but excellent for structural isomers.[1] |
| Sensitivity | High, with typical Limits of Quantitation (LOQ) around 0.05-0.1%.[1] | Very high, especially with selected ion monitoring (SIM), capable of detecting trace-level impurities. | Lower sensitivity compared to chromatographic methods, with typical LOQ of ~0.1-1% for impurities.[1][8] |
| Quantification | Requires a reference standard for accurate quantification. | Requires a reference standard for accurate quantification. | Can provide absolute quantification (qNMR) using an internal standard without needing a standard of the analyte.[5] |
| Impurity Identification | Limited to retention time comparison with known standards unless coupled with a mass spectrometer (LC-MS). | Provides mass spectra for identification of unknown volatile impurities.[3][6] | Provides detailed structural information for the identification of unknown impurities, provided they are present at sufficient concentration.[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are presented below. These protocols are based on established practices for the analysis of N-Boc protected amines and may require optimization for specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is suitable for the routine purity assessment of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[6]
-
Gradient Program: A typical gradient could be: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 10 µL.[6]
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile impurities and for confirming the identity of the main component.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).[3]
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3][10]
-
Injector Temperature: 250 °C. Note: Thermal degradation of some Boc-protected amines can occur at high injector temperatures, so this may need optimization.[11]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful, non-destructive technique for confirming the chemical structure of this compound and for detecting and quantifying organic impurities.[1]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.[1]
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1]
-
Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing. For quantitative NMR (qNMR), a certified internal standard with a known purity and non-overlapping signals (e.g., maleic anhydride) is required.[5]
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.[1][12]
-
¹H NMR Protocol: Acquire a standard ¹H NMR spectrum. Key signals to observe for this compound include the characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm and the signals for the cyclopentyl ring protons. The integration of these signals should be consistent with the molecular structure. Impurities will present as additional, unassigned peaks.[12]
-
¹³C NMR Protocol: Acquire a standard proton-decoupled ¹³C NMR spectrum. Look for the carbonyl carbon of the Boc group around 155 ppm and the quaternary and methyl carbons of the tert-butyl group around 80 and 28 ppm, respectively.[12]
Visualizing the Workflow
To aid in the selection of the appropriate analytical technique, the following diagram illustrates a logical workflow for the purity analysis of this compound.
Caption: A logical workflow for selecting the appropriate analytical technique for this compound purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Study of N-Boc versus N-Cbz Protection for Cyclopentylamine
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that dictates the strategic direction of a synthetic route. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most ubiquitously employed protecting groups for amines, each offering a distinct set of advantages and liabilities. This guide provides an objective comparison of N-Boc and N-Cbz protection specifically for cyclopentylamine, supported by representative experimental data and detailed protocols to inform synthetic strategy.
The choice between Boc and Cbz is primarily governed by the overall molecular architecture and the presence of other functional groups. The Boc group is renowned for its stability in basic and nucleophilic conditions, yet it is readily cleaved under acidic conditions.[1] Conversely, the Cbz group is stable to a wider range of acidic and basic conditions but is susceptible to removal via catalytic hydrogenolysis.[2] This differential lability forms the basis of their orthogonal application in complex, multi-step syntheses, where one group can be selectively removed in the presence of the other.[3]
Quantitative Data Comparison
The following table summarizes the key comparative aspects of N-Boc and N-Cbz protection of cyclopentylamine, based on typical experimental outcomes.
| Feature | N-Boc-cyclopentylamine | N-Cbz-cyclopentylamine |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Yield | >95% | >95% |
| Protection Conditions | Boc₂O, NaHCO₃, Dioxane/H₂O, RT | Cbz-Cl, NaHCO₃, Dioxane/H₂O, 0 °C to RT |
| Deprotection Method | Acidic Hydrolysis (e.g., TFA, HCl)[4] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5] |
| Typical Deprotection Yield | Quantitative | >95% |
| Key Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[3] | Stable to acidic and basic conditions (with some exceptions).[3] |
| Key Lability | Labile to strong acids.[3] | Labile to catalytic hydrogenolysis and strong acids.[3] |
Experimental Protocols
N-Boc Protection of Cyclopentylamine
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve cyclopentylamine (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
N-Cbz Protection of Cyclopentylamine
Materials:
-
Cyclopentylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve cyclopentylamine (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution and cool to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.05 equiv) dropwise to the cold, stirring solution.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary to yield N-Cbz-cyclopentylamine.
Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane (10 volumes).
-
Add trifluoroacetic acid (10 volumes) and stir the solution at room temperature for 1-2 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the cyclopentylammonium trifluoroacetate salt.
Deprotection of N-Cbz-cyclopentylamine
Materials:
-
N-Cbz-cyclopentylamine
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Cbz-cyclopentylamine (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Stir the mixture under an atmosphere of hydrogen (balloon or Parr apparatus) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield cyclopentylamine.
Visualized Workflows and Pathways
The following diagrams illustrate the chemical pathways and a comparative workflow for the N-Boc and N-Cbz protection and deprotection of cyclopentylamine.
References
Stability Under Scrutiny: A Comparative Guide to N-Boc-cyclopentylamine and Alternatives in Varying pH Environments
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The stability of these protective moieties under diverse pH conditions is a critical parameter that dictates their suitability for specific reaction sequences. This guide provides an in-depth comparison of the stability of N-Boc-cyclopentylamine against common alternatives, supported by experimental data and detailed protocols for stability assessment.
The tert-butoxycarbonyl (Boc) group is renowned for its robustness in basic and nucleophilic environments, yet it is characteristically labile under acidic conditions. This acidic sensitivity is the foundation of its widespread use, allowing for selective deprotection without impacting other protecting groups. This guide will explore the nuances of this stability profile, offering a quantitative and qualitative comparison with other widely used amine protecting groups.
Comparative Stability Analysis
The choice of an amine protecting group is fundamentally a question of orthogonality—the ability to selectively deprotect one group without affecting others in the molecule. The stability of this compound is compared here with two common orthogonal protecting groups: Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | pH 2-4 (Strongly Acidic) | pH 5-6 (Weakly Acidic) | pH 7-8 (Neutral to Weakly Basic) | pH 9-12 (Strongly Basic) | Deprotection Method |
| This compound | Labile (rapid cleavage) | Slowly degrades over time | Stable | Stable | Strong acids (e.g., TFA, HCl) |
| N-Cbz-cyclopentylamine | Stable | Stable | Stable | Stable | Catalytic Hydrogenolysis |
| N-Fmoc-cyclopentylamine | Stable | Stable | Stable | Labile (cleaved by weak bases like piperidine) | Mildly basic conditions |
Note: The stability of this compound under weakly acidic conditions (pH 5-6) can be variable and substrate-dependent. Prolonged exposure may lead to partial deprotection.
Key Performance Characteristics at a Glance
| Feature | This compound | N-Cbz-cyclopentylamine | N-Fmoc-cyclopentylamine |
| Primary Cleavage Condition | Strong Acid (e.g., TFA) | Hydrogenolysis (H₂/Pd-C) | Base (e.g., Piperidine) |
| Stability to Bases | High | High | Low |
| Stability to Acids | Low | High | High |
| Orthogonality | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc | Orthogonal to Boc and Cbz |
Experimental Protocols
A standardized experimental protocol is essential for the quantitative assessment and comparison of protecting group stability. The following is a detailed methodology for determining the stability of a protected amine, such as this compound, at various pH values using High-Performance Liquid Chromatography (HPLC).
Protocol: pH Stability Assessment of Protected Amines via HPLC
1. Materials and Reagents:
-
This compound (or other protected amine)
-
Buffer solutions: pH 2, 4, 7, 10, 12 (prepared using standard buffer systems, e.g., phosphate, borate)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Thermostated incubator or water bath
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. Ensure the organic solvent from the stock solution is less than 5% of the total volume to avoid altering the buffer's properties.
3. Incubation and Sampling:
-
Incubate the prepared solutions at a constant temperature (e.g., 37°C or 50°C) to simulate physiological or accelerated conditions.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any ongoing reaction by diluting the aliquot with the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% TFA) and store at a low temperature (e.g., 4°C) until analysis.
4. HPLC Analysis:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Inject the quenched samples onto the HPLC system.
5. Data Analysis:
-
Identify and integrate the peak corresponding to the intact this compound and any new peaks corresponding to the deprotected cyclopentylamine.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining compound against time for each pH condition to determine the stability profile. The half-life (t½) at each pH can be calculated from the degradation rate constant, assuming first-order kinetics.
Visualizing the Process and Logic
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for pH stability testing of this compound.
N-Boc-Cyclopentylamine in Medicinal Chemistry: A Comparative Guide to Synthetic Applications
For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel therapeutics. N-Boc-cyclopentylamine has emerged as a valuable intermediate in medicinal chemistry, offering a versatile scaffold for the construction of complex bioactive molecules. This guide provides an objective comparison of its application in the synthesis of key drug candidates, contrasted with alternative synthetic strategies, and supported by experimental data.
The Role of this compound in Drug Synthesis
N-tert-butoxycarbonyl (Boc) protected amines are a cornerstone of modern organic synthesis, providing a robust yet readily cleavable protecting group that facilitates multi-step synthetic sequences. This compound, in particular, serves as a crucial precursor for introducing the cyclopentylamine moiety, a structural motif present in a variety of therapeutic agents. Its applications span multiple therapeutic areas, including the development of antiplatelet agents and inhibitors of chemokine receptors.
Case Study: Synthesis of Ticagrelor
Ticagrelor, a potent and selective P2Y12 receptor antagonist, is a critical medication for the prevention of thrombotic events.[1][2][3] The cyclopentyl core of Ticagrelor is a key structural feature for its activity. One synthetic approach to Ticagrelor utilizes a protected cyclopentylamine derivative, highlighting the utility of building blocks like this compound.
Synthetic Approach Utilizing a Protected Cyclopentylamine Intermediate
A common strategy for the synthesis of Ticagrelor involves the coupling of a functionalized pyrimidine core with a chiral cyclopentylamine derivative. The use of a Boc-protecting group on the cyclopentylamine nitrogen ensures chemoselectivity during the coupling reaction.
Table 1: Comparison of a Synthetic Route to a Key Ticagrelor Intermediate
| Feature | Method A: Protected Cyclopentylamine Route | Method B: Alternative Route |
| Key Intermediate | Protected (1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol derivative | (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][4][5]dioxol-4-ol |
| Coupling Partner | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine |
| Key Reaction | Nucleophilic substitution of a chloro group on the pyrimidine ring by the protected cyclopentylamine | Condensation reaction |
| Overall Yield (from key intermediate) | ~65%[6] | Not explicitly stated for direct comparison |
| Key Advantages | Good overall yield and control over stereochemistry. | May involve fewer steps for the synthesis of the cyclopentane moiety. |
| Key Disadvantages | Requires protection and deprotection steps. | May involve hazardous reagents and challenging purifications.[6] |
Experimental Protocol: Synthesis of a Ticagrelor Intermediate via Protected Cyclopentylamine
The following protocol is a representative example of the coupling reaction involving a protected cyclopentylamine derivative in the synthesis of Ticagrelor.
Step 1: Condensation of Pyrimidine and Cyclopentylamine Derivatives
To a solution of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (1.0 eq) in a suitable solvent such as ethylene glycol, is added the protected cyclopentylamine derivative (1.0 eq).[6] The reaction mixture is heated to facilitate the condensation reaction. Upon completion, the intermediate is isolated.
Step 2: Diazotization and Triazole Ring Formation
The product from the previous step is subjected to diazotization using a reagent such as sodium nitrite in an acidic medium (e.g., acetic acid) to form the triazole ring.[6] A safer alternative using a resin-bound nitrite reagent has also been reported.[6]
Step 3: Coupling with Cyclopropylamine Derivative and Deprotection
The resulting triazolo-pyrimidine intermediate is then coupled with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. Finally, the protecting groups on the cyclopentane diol are removed, typically under acidic conditions (e.g., hydrochloric acid in dichloromethane), to yield Ticagrelor.[6] The overall yield for this multi-step process from the key cyclopentyl intermediate is reported to be approximately 65%.[6]
Visualizing the Synthetic Workflow
Caption: Synthetic workflows for Ticagrelor.
Case Study: Synthesis of CCR2 Antagonists
Chemokine receptor type 2 (CCR2) is a G protein-coupled receptor that plays a crucial role in inflammatory responses by mediating the migration of monocytes and macrophages.[4][5][7][8] Consequently, CCR2 antagonists are being actively investigated as potential therapeutics for a range of inflammatory diseases. The cyclopentylamine scaffold is a common feature in many potent CCR2 antagonists.
Synthetic Approach Utilizing this compound
The synthesis of certain CCR2 antagonists involves the use of this compound as a key building block to introduce the cyclopentylamino moiety. This approach allows for the controlled and sequential addition of substituents to the molecular scaffold.
Table 2: Comparison of Synthetic Strategies for a CCR2 Antagonist Core
| Feature | Method A: this compound Route | Method B: Reductive Amination Route |
| Starting Materials | This compound, Electrophilic core | Cyclopentanone, Amine-containing fragment, Reducing agent |
| Key Reaction | Nucleophilic substitution or coupling | Reductive amination |
| Reported Yield | Varies depending on specific reaction | Generally good to high yields |
| Key Advantages | Precise control of stoichiometry and regioselectivity. | Often a one-pot reaction, can be more atom-economical. |
| Key Disadvantages | Requires pre-formation of the protected amine. | Risk of over-alkylation or side reactions depending on the substrate. |
Experimental Protocol: General Synthesis of a Cyclopentylamino-Substituted Heterocycle
This protocol outlines a general procedure for the synthesis of a heterocyclic core functionalized with a cyclopentylamino group, a common motif in CCR2 antagonists.
Step 1: Boc-Protection of Cyclopentylamine
Cyclopentylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent (e.g., dichloromethane or a biphasic mixture) to afford this compound. This reaction typically proceeds with high yield.
Step 2: Coupling with a Heterocyclic Electrophile
This compound is deprotonated with a strong base (e.g., sodium hydride) to form the corresponding anion, which then acts as a nucleophile. This anion is reacted with a suitable heterocyclic electrophile (e.g., a chloro-substituted pyrimidine or quinazoline) to form the C-N bond.
Step 3: Boc-Deprotection
The Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the desired cyclopentylamino-substituted heterocycle.
Visualizing the Synthetic Logic
Caption: Logical flow for the synthesis of a cyclopentylamino-substituted heterocycle.
Signaling Pathways of Target Molecules
Understanding the mechanism of action of the synthesized drugs is crucial for drug development.
Ticagrelor and the P2Y12 Signaling Pathway
Ticagrelor exerts its antiplatelet effect by reversibly binding to the P2Y12 receptor on platelets. This binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby inhibiting downstream signaling pathways that lead to platelet activation and aggregation.[1][2][9]
Caption: Ticagrelor's inhibition of the P2Y12 signaling pathway.
CCR2 Antagonists and the CCL2/CCR2 Signaling Pathway
CCR2 antagonists block the interaction between the chemokine CCL2 (also known as MCP-1) and its receptor CCR2.[4][5] This interaction is a key driver of monocyte and macrophage recruitment to sites of inflammation. By inhibiting this pathway, CCR2 antagonists can potentially ameliorate inflammatory conditions.
Caption: Inhibition of the CCL2/CCR2 signaling pathway by a CCR2 antagonist.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, enabling the efficient synthesis of complex drug molecules such as Ticagrelor and various CCR2 antagonists. The choice of synthetic strategy, whether utilizing a protected cyclopentylamine intermediate or an alternative approach, depends on factors such as desired stereochemistry, overall yield, and process safety. A thorough understanding of the available synthetic routes and the biological pathways of the target molecules is essential for the successful development of new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Boc-Cyclopentylamine: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle N-Boc-Cyclopentylamine with care, assuming it may retain some of the hazardous properties of its parent amine, cyclopentylamine, which is known to be flammable, toxic, and corrosive.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A standard laboratory coat is required to protect against skin contact.
-
Respiratory Protection: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4]
Hazard Profile of Cyclopentylamine (Parent Compound)
The following table summarizes the hazard classifications for cyclopentylamine, which should be considered when handling this compound.
| Hazard Classification | Description |
| Flammable Liquid | Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Acute Toxicity (Oral) | Fatal if swallowed.[1] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][3] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste management facility.
Step 1: Waste Identification and Segregation
-
Properly identify the waste as "this compound".
-
Segregate this waste from other laboratory waste streams, especially from incompatible materials such as strong acids and oxidizing agents.[2] The Boc protecting group is labile in acidic conditions, and contact with acids could lead to the release of the more hazardous cyclopentylamine.
Step 2: Container Selection and Management
-
Use a dedicated and clearly labeled waste container for this compound waste.
-
The container should be made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.
-
Ensure the container is in good condition, free from cracks or leaks.
-
Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity to allow for vapor expansion.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "tert-butyl N-cyclopentylcarbamate"
-
The primary hazards (e.g., Flammable, Toxic)
-
The date of accumulation
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from heat sources, direct sunlight, and incompatible materials.[2]
-
It is good practice to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[5]
-
Provide a complete and accurate description of the waste, including the chemical name and any known hazards.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [5]
Contaminated Materials and Empty Containers:
-
Any materials contaminated with this compound, such as pipette tips, weighing paper, and gloves, should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
"Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[5] The rinsed and dried container can then be disposed of according to your institution's guidelines for empty chemical containers.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
